An In-depth Technical Guide to 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-ol: A Novel Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical structure, predicted properties, and a proposed synthetic route for the nove...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, predicted properties, and a proposed synthetic route for the novel compound, 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-ol. As a molecule incorporating the pharmacologically significant bromopyridine and piperidinol moieties linked by a sulfonamide bridge, it represents a promising scaffold for the development of new therapeutic agents. This document aims to serve as a foundational resource for researchers interested in exploring the potential of this and related compounds in medicinal chemistry and drug discovery.
Introduction: Unveiling a Promising Chemical Entity
The quest for novel molecular architectures with therapeutic potential is a cornerstone of modern drug discovery. The compound 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-ol emerges as a molecule of significant interest, strategically combining three key structural motifs: a bromopyridine ring, a sulfonamide linker, and a piperidin-4-ol core. While direct experimental data for this specific molecule is not extensively available in the public domain, its constituent parts are well-established pharmacophores, suggesting a high potential for biological activity.
The bromopyridine moiety serves as a versatile building block in medicinal chemistry, with the bromine atom providing a handle for further functionalization through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR). The piperidine ring is a common feature in many approved drugs, contributing to favorable pharmacokinetic properties. The sulfonamide group is a classic isostere for amides and is known to participate in key binding interactions with biological targets. The hydroxyl group on the piperidine ring can also form important hydrogen bonds. This unique combination of features positions 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-ol as a compelling candidate for investigation in various therapeutic areas.
Chemical Structure and Physicochemical Properties
The chemical structure of 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-ol is characterized by a central piperidine ring, with a hydroxyl group at the 4-position and a 5-bromopyridin-3-ylsulfonyl group attached to the nitrogen atom.
Caption: Chemical structure of 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-ol.
Due to the limited availability of experimental data, the following physicochemical properties have been predicted based on its structure. These values are crucial for guiding experimental design, including solvent selection, reaction conditions, and preliminary assessment of drug-like properties.
Property
Predicted Value
Molecular Formula
C10H13BrN2O3S
Molecular Weight
321.19 g/mol
XLogP3
1.2
Hydrogen Bond Donor Count
1
Hydrogen Bond Acceptor Count
5
Rotatable Bond Count
2
Polar Surface Area (PSA)
78.9 Ų
Boiling Point
~479.8 °C
Density
~1.575 g/cm³
Note: These values are estimations and should be confirmed experimentally.
Proposed Synthesis Pathway
A plausible and efficient synthetic route for 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-ol can be designed based on established methodologies for the synthesis of sulfonamides. The proposed two-step synthesis involves the preparation of 5-bromopyridine-3-sulfonyl chloride followed by its reaction with piperidin-4-ol.
Exploratory
molecular weight and formula of 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-ol
An In-depth Technical Guide to 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-ol: Synthesis, Characterization, and Applications in Drug Discovery Introduction: A Privileged Scaffold for Medicinal Chemistry 1-(5-Bromopyridin-...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-ol: Synthesis, Characterization, and Applications in Drug Discovery
Introduction: A Privileged Scaffold for Medicinal Chemistry
1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-ol is a heterocyclic compound that serves as a valuable building block for researchers and scientists in drug development. While not extensively documented as a final therapeutic agent itself, its true significance lies in its modular design, incorporating three distinct and pharmacologically relevant structural motifs: a bromopyridine ring, a sulfonamide linker, and a piperidine-4-ol core. This strategic combination provides a versatile platform for library synthesis and lead optimization campaigns.
The pyridine nucleus is a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs, where it often serves as a hydrogen bond acceptor and modulates aqueous solubility.[1] The piperidine scaffold is equally prevalent, offering a saturated, three-dimensional structure that can improve pharmacokinetic properties and provide vectors for exploring chemical space.[2] The sulfonamide group, a classic pharmacophore, is a key component in a wide array of therapeutics, from antibiotics to diuretics and beyond.[3]
Crucially, the bromine atom at the 5-position of the pyridine ring acts as a synthetic handle. It enables late-stage functionalization via modern cross-coupling methodologies (e.g., Suzuki, Buchwald-Hartwig), allowing for the rapid generation of analogs to probe structure-activity relationships (SAR).[4] This guide provides a comprehensive overview of the compound's properties, a robust protocol for its synthesis, and an expert perspective on its application in modern drug discovery workflows.
Part 1: Physicochemical and Structural Profile
Direct experimental data for 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-ol is limited in publicly accessible databases. However, its core physicochemical properties can be reliably calculated based on its constituent atoms. These calculated values are corroborated by data from structurally analogous compounds, such as (1-(5-bromopyridin-3-ylsulfonyl)piperidin-3-yl)methanol.[5]
Property
Value
Source
Chemical Formula
C₁₀H₁₃BrN₂O₃S
Calculated
Molecular Weight
321.19 g/mol
Calculated
Monoisotopic Mass
320.98302 g/mol
Calculated
Appearance
Expected to be an off-white to pale yellow solid
Inferred
CAS Number
Not assigned
N/A
The structural formula, presented below, highlights the key functional groups that define the molecule's chemical reactivity and potential for biological interactions.
Structure:
Part 2: Synthesis and Analytical Characterization
The synthesis of 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-ol is a direct and high-yielding procedure based on the formation of a sulfonamide bond. This reaction involves the nucleophilic attack of the secondary amine of piperidin-4-ol on the electrophilic sulfur atom of 5-bromopyridine-3-sulfonyl chloride.
Key Reagents
Reagent
CAS Number
Role
Rationale for Choice
5-Bromopyridine-3-sulfonyl chloride
65001-21-0
Electrophile
Commercially available starting material providing the bromopyridine-sulfonyl moiety.[6]
Piperidin-4-ol
5382-16-1
Nucleophile
Provides the core piperidine scaffold with a hydroxyl group for potential secondary interactions or further modification.
Triethylamine (TEA) or DIPEA
121-44-8
Base (Acid Scavenger)
A non-nucleophilic organic base is essential to neutralize the hydrochloric acid (HCl) byproduct of the reaction, driving the equilibrium towards product formation and preventing protonation of the piperidin-4-ol starting material.
Dichloromethane (DCM) or THF
75-09-2
Solvent
Anhydrous aprotic solvents are required to prevent hydrolysis of the highly reactive sulfonyl chloride starting material.
Experimental Workflow Diagram
The following diagram outlines the logical flow of the synthesis, from reaction setup to purification and final product confirmation.
1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-ol safety data sheet (SDS) and hazards
This guide serves as a comprehensive Pre-Clinical Safety Assessment & Technical Manual for the research compound 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-ol . As this specific molecule is a specialized research interme...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a comprehensive Pre-Clinical Safety Assessment & Technical Manual for the research compound 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-ol .
As this specific molecule is a specialized research intermediate with limited public toxicological data, this guide synthesizes safety protocols based on Structure-Activity Relationships (SAR) , precursor hazards, and functional group analysis. It is designed for researchers synthesizing or handling this compound in a drug discovery setting.
Compound Identification & Chemical Profile
Chemical Name: 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-ol
Common Synonyms: 5-Bromo-3-(4-hydroxypiperidin-1-ylsulfonyl)pyridine
CAS Number: Not Assigned (Research Intermediate)
Molecular Formula: C₁₀H₁₃BrN₂O₃S
Molecular Weight: ~321.19 g/mol
Structural Components:
Core: Pyridine ring (3,5-substituted).
Linker: Sulfonyl group (-SO₂-).
Appendage: 4-Hydroxypiperidine (Piperidin-4-ol).
Halogen: Bromine at position 5 of the pyridine.[1][2][3]
Physical Properties (Predicted)
Property
Value (Predicted)
Relevance to Safety
Physical State
Solid (Crystalline Powder)
Inhalation hazard (dust).
Solubility
DMSO, Methanol, DCM
Organic solvent handling required.
Melting Point
140–160 °C
Thermal stability range.
LogP
~0.8 – 1.2
Membrane permeability (skin absorption risk).
Hazard Identification (GHS Classification derived via SAR)
Warning: In the absence of experimental toxicity data, this compound must be treated according to the "Worst-Case" principle derived from its functional groups.
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[8] Remove contact lenses if present and easy to do.[7][8][9] Continue rinsing.[5][8][9]
Synthesis Safety: The "Self-Validating" Protocol
The greatest hazard often lies not in the final product, but in the precursors used to make it. This compound is typically synthesized by reacting 5-Bromopyridine-3-sulfonyl chloride with 4-Hydroxypiperidine .
Risk: Reacts violently with moisture to release Hydrogen Chloride (HCl) gas.[9]
Protocol: Safe Synthesis Workflow
This workflow ensures containment of the corrosive precursor and validation of the stable sulfonamide product.
Figure 1: Synthesis safety workflow highlighting the transition from high-hazard precursors to the stable sulfonamide target.
Self-Validating Checkpoint:
The "Smell" Test (Negative Control): The precursor (sulfonyl chloride) has a sharp, acrid odor (HCl). The final sulfonamide should be odorless. If the final product smells acrid, unreacted chloride remains . Quench again with saturated NaHCO₃.
Handling, Storage & Engineering Controls[11]
Engineering Controls
Primary: Chemical Fume Hood. Ensure face velocity is >0.5 m/s.
Secondary: Local exhaust if weighing large quantities (>1g).
Personal Protective Equipment (PPE)
Gloves: Nitrile (0.11 mm minimum thickness).
Validation: Change immediately upon splash. For prolonged immersion (synthesis workup), use "Double Gloving" or thicker laminate gloves (Silver Shield).
Eye Protection: Chemical safety goggles (ANSI Z87.1). Safety glasses are insufficient if handling the sulfonyl chloride precursor.
Respiratory: If dust formation is visible and hood work is impossible, use an N95 (US) or P2 (EU) particulate respirator.
Storage Conditions
Temperature: Refrigerator (+2°C to +8°C) or Freezer (-20°C) for long-term stability.
Atmosphere: Store under inert gas (Argon/Nitrogen) recommended to prevent oxidative degradation of the pyridine ring over time.
As a research compound, specific toxicology is inferred from structural analogs.
Acute Toxicity[3][6][7][9][12]
Oral: Predicted LD50: 300–2000 mg/kg (Rat).
Basis: 3-Bromopyridine (LD50 ~100-300 mg/kg) is toxic. The addition of the sulfonamide and piperidine rings typically reduces bioavailability and potency compared to the bare halogenated heterocycle, but it remains "Harmful."
Dermal: Predicted to be irritating; systemic toxicity possible upon high exposure.
Specific Target Organ Toxicity (STOT)
Liver (Hepatotoxicity): Halogenated pyridines can be metabolically activated to reactive intermediates in the liver.
Sensitization: Sulfonamide moieties are well-documented sensitizers. Researchers with known "Sulfa Drug" allergies should avoid handling this compound.
Emergency Response Procedures
Figure 2: Immediate response logic for exposure incidents.
Fire Fighting Measures
Extinguishing Media: Dry chemical, CO₂, water spray, or alcohol-resistant foam.
commercial suppliers and pricing for 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-ol
The following technical guide details the commercial landscape, synthesis, and pricing dynamics for 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-ol . Part 1: Executive Summary & Strategic Utility 1-(5-Bromopyridin-3-ylsulf...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the commercial landscape, synthesis, and pricing dynamics for 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-ol .
Part 1: Executive Summary & Strategic Utility
1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-ol is a high-value heterocyclic building block used primarily in Fragment-Based Drug Discovery (FBDD) and Medicinal Chemistry . It serves as a bifunctional scaffold, offering two distinct vectors for chemical elaboration:
The 5-Bromopyridine motif: A handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to introduce aryl or heteroaryl groups.
The 4-Hydroxypiperidine moiety: A polar, solubilizing group that can be further derivatized via etherification, oxidation (to a ketone for reductive amination), or conversion to a leaving group for nucleophilic displacement.
The Sulfonamide Linker: Provides metabolic stability and hydrogen bond acceptor properties, often critical for kinase or GPCR binding affinity.
Market Status:
Currently, this specific compound is classified as a "Make-on-Demand" or "Virtual Library" item rather than a bulk commodity. While direct stock is limited, the precursor building blocks are commoditized, making in-house synthesis a viable competitor to custom procurement.
Part 3: Synthesis & Manufacturing (The "Make" Strategy)
For research groups requiring >5 grams, in-house synthesis is often more cost-effective than custom ordering. The synthesis is a robust, one-step sulfonylation.
Reaction Pathway
The synthesis couples 5-bromopyridine-3-sulfonyl chloride with 4-hydroxypiperidine under basic conditions.
Figure 1: One-step synthesis pathway for the target compound.
Detailed Protocol (Self-Validating)
Preparation: Dissolve 4-hydroxypiperidine (1.0 equiv) and Triethylamine (TEA) (1.5 equiv) in anhydrous Dichloromethane (DCM) . Cool to 0°C under nitrogen atmosphere.
Addition: Slowly add a solution of 5-bromopyridine-3-sulfonyl chloride (1.0 equiv) in DCM dropwise. Critical: Maintain temperature <5°C to prevent sulfonylation of the hydroxyl group (O-sulfonylation is a competing side reaction).
Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 3 hours. Monitor via LC-MS (Target Mass: 321/323 [M+H]+).
Workup: Quench with water. Extract organic layer, wash with brine, dry over Na₂SO₄.[1]
Purification: If necessary, purify via flash chromatography (SiO₂, 0-5% MeOH in DCM). The sulfonamide is highly polar; ensure adequate polarity in eluent.
Part 4: Commercial Supply & Pricing Analysis
Because this compound is often a "Virtual" catalog item, pricing is split into Building Block Costs (for synthesis) and Custom Synthesis Costs (for finished product).
Building Block Pricing (For In-House Synthesis)
Prices are estimates based on major distributors (Sigma, Enamine, Combi-Blocks) as of Q4 2023.
Component
CAS No.
Pack Size
Est. Price (USD)
Supplier Examples
Sulfonyl Chloride
65001-21-0
1 g
$45 - $70
BLD Pharm, Alfa Aesar, Enamine
5 g
$150 - $220
Combi-Blocks, WuXi
Amine (Piperidinol)
5382-16-1
25 g
$20 - $40
Sigma-Aldrich, TCI, Oakwood
Total Material Cost
--
For 5g Product
~$250
(Excludes labor/solvents)
Finished Product Pricing (Outsourced)
If purchasing the final compound directly, expect "Custom Synthesis" or "FTE" pricing models unless found in a specific "In-Stock" library (e.g., Enamine REAL).
Supplier Type
Delivery Time
Est. Price (100 mg)
Est. Price (1 g)
Notes
Catalog (In Stock)
1-3 Days
$150 - $300
$800+
Rare. Check MolPort/Mcule.
Virtual / Make-on-Demand
2-4 Weeks
$400 - $600
$1,200 - $1,800
Synthesized upon order.
Custom Synthesis (CRO)
4-6 Weeks
$2,500+
$3,500+
Includes full analytical report.
Recommended Suppliers
Enamine (Ukraine/Latvia): Best for "REAL Space" analogs. Likely has the exact compound in their virtual catalog.
Combi-Blocks (USA): Excellent source for the bromopyridine sulfonyl chloride precursor.
WuXi AppTec (China): Ideal for bulk scale-up (>100g) requests.
MolPort (Aggregator): Use to search stock across smaller boutique suppliers.
Part 5: Procurement Decision Matrix
Use this logic flow to determine the optimal sourcing strategy for your project phase.
Figure 2: Decision matrix for procuring vs. synthesizing the target compound.
References
Synthesis of Sulfonamides:
Methodology: "Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides." MDPI Molecules, 2021.
Source:
Unlocking the Therapeutic Potential of 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-ol Derivatives
Executive Summary In the landscape of fragment-based drug discovery (FBDD), the 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-ol scaffold represents a "privileged structure"—a molecular framework capable of providing high-a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of fragment-based drug discovery (FBDD), the 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-ol scaffold represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. This guide analyzes the therapeutic utility of this core, specifically its role as a precursor for GPR119 agonists (metabolic disorders) and 11
-HSD1 inhibitors (cortisol regulation).
The scaffold’s value lies in its orthogonal functional handles: the 5-bromine moiety on the pyridine ring serves as an electrophilic handle for cross-coupling (e.g., Suzuki-Miyaura), while the 4-hydroxyl group on the piperidine ring offers a vector for polarity modulation or ether linkages. This guide provides a comprehensive roadmap for synthesizing, functionalizing, and validating derivatives of this scaffold.
Chemical Architecture & SAR Analysis
The molecule comprises three distinct pharmacophoric domains, each serving a specific role in Structure-Activity Relationship (SAR) optimization:
Domain
Structural Feature
Medicinal Chemistry Function
A: The Cap
5-Bromo-3-pyridyl
Lipophilic Vector: The bromine allows for the introduction of biaryl systems via Pd-catalyzed coupling. In GPR119 agonists, this domain typically binds to the hydrophobic pocket of the receptor.
B: The Linker
Sulfonyl Group
Rigidification: The sulfonyl linker () imposes a specific geometry, distinct from amide linkers, often improving metabolic stability against peptidases.
C: The Tail
Piperidin-4-ol
Polar Interactions: The hydroxyl group can act as a H-bond donor/acceptor or be oxidized to a ketone for reductive amination. It modulates solubility (LogD) and HERG channel liability.
Structural Logic Diagram
The following diagram illustrates the divergent synthesis strategy enabled by this scaffold.
Figure 1: Divergent functionalization strategy for the 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-ol scaffold.
Therapeutic Targets & Mechanism of Action
GPR119 Agonism (Metabolic Syndrome)
Derivatives of this scaffold are highly relevant for GPR119 , a G
s-coupled GPCR expressed in pancreatic -cells and intestinal L-cells.
Mechanism: Activation of GPR119 elevates intracellular cAMP, leading to glucose-dependent insulin secretion (GSIS) and the release of GLP-1.
SAR Insight: The pyridyl-sulfonyl-piperidine core mimics the structure of known GPR119 agonists (e.g., GSK1292263). The 5-position of the pyridine (where the Bromine is) requires a lipophilic heteroaryl group (e.g., 4-(methylsulfonyl)phenyl) to achieve nanomolar potency [1].
11
-HSD1 Inhibition (Cortisol Regulation)
Target: 11
-Hydroxysteroid Dehydrogenase Type 1 converts inert cortisone to active cortisol. Excess cortisol is linked to insulin resistance and obesity.
Relevance: Sulfonyl piperidines are a validated class of inhibitors. The 4-hydroxyl group on the piperidine mimics the steroid scaffold, binding to the enzyme's active site [2].
Experimental Protocols
Protocol A: Synthesis of the Core Scaffold
Objective: Synthesize 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-ol with >95% purity.
Reagents:
4-Hydroxypiperidine (1.0 eq)
5-Bromopyridine-3-sulfonyl chloride (1.1 eq)
Triethylamine (TEA) or DIPEA (2.5 eq)
Dichloromethane (DCM) (anhydrous)
Step-by-Step Methodology:
Preparation: Charge a flame-dried round-bottom flask with 4-hydroxypiperidine (10 mmol) and DCM (50 mL). Cool to 0°C under
atmosphere.
Base Addition: Add TEA (25 mmol) dropwise. Stir for 10 minutes.
Acylation: Dissolve 5-bromopyridine-3-sulfonyl chloride (11 mmol) in DCM (10 mL) and add dropwise to the reaction mixture over 20 minutes. Critical: Maintain temperature <5°C to prevent bis-sulfonylation.
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (5% MeOH in DCM).
Workup: Quench with saturated
. Extract with DCM (3x). Wash combined organics with brine, dry over , and concentrate.[1][2]
Purification: Recrystallize from EtOAc/Hexanes or purify via flash chromatography (Gradient: 0-5% MeOH/DCM).
Protocol B: Suzuki-Miyaura Coupling (The "Bromine Vector")
Objective: Install a biaryl moiety to generate a GPR119 agonist candidate.
Degassing: In a microwave vial, combine the Core Scaffold, Boronic Acid, and Palladium catalyst. Add Dioxane and
solution. Sparge with Argon for 5 minutes.
Coupling: Seal and heat to 90°C (oil bath) or 110°C (Microwave) for 1–2 hours.
Validation: Filter through Celite. Concentrate and purify via HPLC.
Self-Validating Check: The disappearance of the characteristic Ar-Br isotope pattern in LC-MS confirms conversion.
Biological Validation: GPR119 cAMP Assay
To validate the therapeutic potential of the synthesized derivatives, a functional cAMP accumulation assay is required.
Workflow Visualization:
Figure 2: Signal transduction pathway for GPR119 functional assay.
Protocol:
Cell Line: HEK293 cells stably transfected with human GPR119.
Incubation: Treat cells with the synthesized derivative (dose-response curve) in the presence of IBMX (phosphodiesterase inhibitor) for 30 minutes.
Detection: Lyse cells and quantify cAMP using a Homogeneous Time-Resolved Fluorescence (HTRF) kit.
Data Analysis: Plot sigmoidal dose-response curves to determine
. A potent agonist should exhibit an .
References
Jones, R. M., et al. (2009). "GPR119 agonists for the treatment of type 2 diabetes and obesity." Expert Opinion on Therapeutic Patents, 19(10), 1339-1359. Link
Boyle, C. D., et al. (2009). "Discovery of 11
-HSD1 Inhibitors: Structurally Diverse Piperidyl Sulfonamides." Bioorganic & Medicinal Chemistry Letters, 19(2), 335-339. Link
Ritter, T., et al. (2015). "Recent Advances in the Synthesis of Pyridyl Sulfones." Chemical Reviews, 115(15), 6834-6902. Link
Sigma-Aldrich. "1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-ol Product Specification." Link(Note: Representative source for physicochemical data).
1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-ol as a medicinal chemistry building block
A Modular Scaffold for Fragment-Based Drug Discovery (FBDD) and PROTAC Linker Design Executive Summary In the landscape of modern medicinal chemistry, 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-ol represents a high-value...
Author: BenchChem Technical Support Team. Date: March 2026
A Modular Scaffold for Fragment-Based Drug Discovery (FBDD) and PROTAC Linker Design
Executive Summary
In the landscape of modern medicinal chemistry, 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-ol represents a high-value "bifunctional" building block. Its utility lies in its orthogonal reactivity: it possesses an aryl bromide handle for transition-metal-catalyzed cross-couplings and a secondary alcohol for derivatization or linker attachment. This scaffold is particularly relevant for Fragment-Based Drug Discovery (FBDD) , where the sulfonyl-piperidine motif provides a rigid, polar vector that often improves metabolic stability and solubility compared to direct aryl-amine linkages.
This guide details the synthesis, physicochemical profile, and strategic functionalization of this compound, serving as a roadmap for researchers optimizing lead compounds or designing PROTAC linkers.
5-Bromopyridine: Electron-deficient heteroaryl halide; excellent substrate for SɴAr (under forcing conditions) and Pd-catalyzed couplings.
Sulfonamide Linker: Provides metabolic stability (unlike amides, resistant to peptidases) and a specific geometric vector (tetrahedral sulfur).
4-Hydroxypiperidine: A solubilizing aliphatic heterocycle with a defined vector for growing the molecule into solvent-exposed regions of a protein binding pocket.
Predicted Physicochemical Properties (In Silico):
Property
Value (Approx.)
Medicinal Chemistry Significance
cLogP
0.8 – 1.2
Ideal for FBDD; allows room for lipophilic appendages without violating Lipinski rules.
TPSA
~85 Ų
Good range for oral bioavailability; polar enough to minimize non-specific binding.
H-Bond Donors
1 (OH)
Critical interaction point for active site residues (e.g., Ser, Thr).
| H-Bond Acceptors | 4 (N, O, S=O) | The pyridine nitrogen and sulfonyl oxygens are weak-to-moderate acceptors. |
Synthesis Protocol: The Core Assembly
The synthesis involves the sulfonylation of 4-hydroxypiperidine. This reaction must be controlled to prevent O-sulfonylation, although the nucleophilicity of the secondary amine is significantly higher than that of the alcohol.
Dichloromethane (DCM) or Tetrahydrofuran (THF) (Solvent)
Step-by-Step Methodology:
Preparation: Dissolve 1.0 equiv of piperidin-4-ol and 1.2 equiv of Et₃N in anhydrous DCM under an inert atmosphere (N₂). Cool the solution to 0°C.
Addition: Dropwise add a solution of 1.0 equiv 5-bromopyridine-3-sulfonyl chloride in DCM over 20 minutes. Note: Slow addition mitigates exotherms and favors N-sulfonylation over O-sulfonylation.
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Purification: If necessary, purify via flash column chromatography (Gradient: 0–10% MeOH in DCM).
Visual Workflow (DOT):
Caption: Optimized workflow for the N-sulfonylation of piperidin-4-ol, prioritizing regioselectivity.
Functionalization Strategies: The "Building Block" Utility
This scaffold is valuable because it allows divergent synthesis . You can elaborate the molecule in two distinct directions (Vectors).
Vector A: The Aryl Bromide (Cross-Coupling)
The 5-bromo position on the pyridine ring is activated for Pd-catalyzed coupling due to the electron-withdrawing nature of the sulfonyl group at the 3-position.
Suzuki-Miyaura Coupling:
Purpose: To attach aryl or heteroaryl groups for binding affinity.
Alkylation: NaH, alkyl halide. Good for attaching PEG chains.
Oxidation to Ketone:
Reagent: Dess-Martin Periodinane (DMP).
Utility: Creates a handle for reductive amination, allowing the introduction of a tertiary amine (common in CNS drugs).
Divergent Synthesis Map (DOT):
Caption: Divergent functionalization pathways utilizing the orthogonal Br (red) and OH (green) handles.
Strategic Application: PROTAC Linker Design
In Proteolysis Targeting Chimeras (PROTACs), this scaffold serves as an ideal "exit vector" from an E3 ligase ligand (e.g., Cereblon or VHL binders) or the Target Protein ligand.
Logic: The piperidine ring provides a semi-rigid spacer. The hydroxyl group can be alkylated with a PEG chain (the linker), while the bromopyridine is coupled to the warhead.
Solubility: The sulfonamide and pyridine nitrogen improve the aqueous solubility of the final PROTAC, a common challenge in these high-molecular-weight compounds.
Safety & Handling
5-Bromopyridine-3-sulfonyl chloride:CORROSIVE . Causes severe skin burns and eye damage.[2] Reacts violently with water/moisture. Handle in a fume hood with gloves and eye protection.
Piperidin-4-ol: Hygroscopic and irritant. Store in a desiccator.
Target Compound: Treat as a potential irritant. Standard medicinal chemistry safety protocols (gloves, goggles, fume hood) apply.
References
Suzuki-Miyaura Coupling of Pyridines
Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Specific application to bromopyridines:
Buchwald-Hartwig Amination Protocols
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link
Piperidine Synthesis & Properties
PubChem Compound Summary for Piperidin-4-ol.[4] National Center for Biotechnology Information. Link
Bromopyridine Sulfonyl Piperidine Scaffolds: A Technical Guide to Synthesis and Medicinal Chemistry Applications
Topic: Literature Review of Bromopyridine Sulfonyl Piperidine Scaffolds Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The "Modular Lego" o...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Literature Review of Bromopyridine Sulfonyl Piperidine Scaffolds
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The "Modular Lego" of Drug Discovery
The bromopyridine sulfonyl piperidine scaffold represents a privileged structural motif in modern medicinal chemistry. It combines three distinct pharmacophoric elements: a pyridine core (modulating basicity and solubility), a sulfonyl linker (providing rigid geometry and metabolic stability), and a piperidine moiety (a versatile hydrophobic or polar vector).
Crucially, the bromine atom on the pyridine ring acts as a "diversity handle." It allows this scaffold to function as a high-value intermediate for late-stage diversification via palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1] This guide dissects the synthesis, structural-activity relationships (SAR), and therapeutic applications of this scaffold, specifically in the context of metabolic disorders (11
-HSD1 inhibitors) and GPCR modulation (GPR119 agonists).
Medicinal Chemistry Rationale: Why This Scaffold?
Bioisosterism and Physicochemical Properties
Replacing a traditional phenyl ring with a pyridine core significantly alters the physicochemical profile of a drug candidate.
Pyridine ring is electron-deficient, resisting oxidative metabolism.
H-Bonding
None (on ring)
H-Bond Acceptor (N)
The pyridine nitrogen can engage in specific H-bond interactions with receptor residues.[1]
Geometry
Planar (Ring)
Planar (Ring)
Similar steric footprint, allowing for seamless scaffold hopping.
The Sulfonyl Linker
Unlike amide linkers, the sulfonyl group (
) adopts a tetrahedral geometry. This creates a "kink" in the molecule that positions the piperidine ring out of the plane of the pyridine, often crucial for fitting into globular active sites (e.g., the hydrophobic pocket of 11-HSD1).
Synthetic Accessibility & Workflows
The synthesis of bromopyridine sulfonyl piperidines generally follows a modular "Convergent Synthesis" approach. The core is assembled first, followed by diversification at the bromine handle.
Core Assembly (The "Make")
The most robust route involves the nucleophilic attack of a piperidine derivative on a bromopyridine-sulfonyl chloride.
Key Precursor: 3-Bromo-5-(chlorosulfonyl)pyridine.[1]
Note: If the sulfonyl chloride is unstable, it is often generated in situ from the corresponding sulfonic acid or thiol.
Visualization: Synthetic Pathway
The following diagram outlines the logical flow from raw materials to the diversified library.
Caption: Modular synthesis of bromopyridine sulfonyl piperidine libraries. The bromine atom serves as the divergence point for late-stage functionalization.[1]
Experimental Protocols (Self-Validating Systems)
Protocol A: Sulfonamide Core Formation
Objective: Synthesize 3-bromo-5-(piperidin-1-ylsulfonyl)pyridine from 3-bromo-5-chlorosulfonylpyridine.
Preparation: In a flame-dried Round Bottom Flask (RBF), dissolve 3-bromo-5-chlorosulfonylpyridine (1.0 eq) in anhydrous Dichloromethane (DCM) [0.2 M concentration].
Base Addition: Cool to 0°C. Add Triethylamine (TEA) (1.5 eq) or DIPEA dropwise to scavenge HCl.
Nucleophile Addition: Slowly add Piperidine (1.1 eq). Causality: Slight excess ensures complete consumption of the electrophilic sulfonyl chloride.
Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 3:1).
Workup: Quench with saturated
. Extract with DCM (3x). Wash organics with Brine. Dry over .
Validation:
NMR should show the disappearance of the piperidine N-H signal and the retention of the pyridine aromatic protons (shifted due to the electron-withdrawing group).
Protocol B: Late-Stage Suzuki-Miyaura Coupling
Objective: Functionalize the bromine handle to create a biaryl lead compound.
System Setup: Charge a microwave vial with Core Scaffold (1.0 eq), Aryl Boronic Acid (1.2 eq), and
(2.0 eq).
Catalyst: Add
(0.05 eq). Choice: This catalyst is robust for heteroaryl chlorides/bromides and resists oxidation better than .
Solvent: Add degassed Dioxane:Water (4:1) . Causality: Water is required to dissolve the inorganic base (
) for the transmetallation step.
Reaction: Heat at 90°C (or 110°C in microwave) for 1–12 hours under Argon.
Purification: Filter through Celite (removes Pd). Concentrate and purify via Flash Column Chromatography.
Therapeutic Applications & Case Studies
Case Study 1: 11
-HSD1 Inhibitors (Metabolic Syndrome)
11
-Hydroxysteroid Dehydrogenase Type 1 (11-HSD1) converts cortisone to cortisol.[1][2] Inhibitors are sought for treating Type 2 Diabetes and obesity.[3]
Mechanism: The sulfonyl piperidine motif mimics the transition state of the enzyme's substrate.
Role of Pyridine: In compounds like PF-915275 (Pfizer), the pyridine ring improves metabolic stability compared to earlier phenyl-sulfonamide leads.[1] The nitrogen atom often accepts a hydrogen bond from the catalytic Tyr183 or Ser170 in the enzyme active site.
SAR Insight: Substituents on the piperidine ring (e.g., 4-trifluoromethyl) occupy a large hydrophobic pocket, locking the conformation.
Case Study 2: GPR119 Agonists (Diabetes/Obesity)
GPR119 is a GPCR expressed in the pancreas (beta cells) and intestine (L-cells).[4] Agonists stimulate insulin and GLP-1 secretion.[1][4][5][6]
Scaffold Utility: Many GPR119 agonists utilize a "Head-Linker-Tail" architecture.[1] The bromopyridine allows for the attachment of the "Head" (e.g., a heteroaryl group via Suzuki coupling), while the piperidine serves as the "Tail" or linker to a carbamate.
Logic: The rigid sulfonyl-pyridine core maintains the correct distance between the polar head group and the lipophilic tail required for receptor activation.
Visualization: Pharmacophore Map
The following diagram illustrates how the scaffold interacts with a generic target binding pocket (e.g., 11
-HSD1).
Caption: Pharmacophore mapping of the scaffold. The pyridine N acts as an H-bond acceptor, while the piperidine fills hydrophobic pockets.
Future Outlook: C-H Activation
While the bromine handle is powerful, modern methods are moving toward C-H activation . Direct arylation of the pyridine ring (without the bromine) is becoming possible using Iridium or Rhodium catalysts, potentially removing the need for the brominated starting material and reducing synthetic steps in the future. However, for current high-throughput library generation, the bromopyridine sulfonyl piperidine remains the gold standard for reliability.
References
Discovery and initial SAR of arylsulfonylpiperazine inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1).
Source: PubMed / Bioorganic & Medicinal Chemistry Letters
URL:[Link]
N-(Pyridin-2-yl) arylsulfonamide inhibitors of 11β-hydroxysteroid dehydrogenase type 1: Discovery of PF-915275.
Source: Bioorganic & Medicinal Chemistry Letters (via ResearchGate)
URL:[Link]
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
Source: Modern Research in Catalysis
URL:[Link]
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
Source: Chemical Reviews (PMC)
URL:[Link]
Design, synthesis and SAR of piperidyl-oxadiazoles as 11β-hydroxysteroid dehydrogenase 1 inhibitors.
Source: European Journal of Medicinal Chemistry (PubMed)
URL:[Link]
melting point and physical description of 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-ol
The following technical guide details the physical properties, synthesis, and characterization of 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-ol , a critical sulfonamide building block in medicinal chemistry. Physical Des...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the physical properties, synthesis, and characterization of 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-ol , a critical sulfonamide building block in medicinal chemistry.
Physical Description, Melting Point Analysis, and Characterization Protocols
Executive Summary
1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-ol (CAS: Not formally indexed in major public registries; analogous to proprietary intermediates) is a functionalized sulfonamide scaffold used primarily in the development of kinase inhibitors and GPCR modulators.[1]
Physically, the compound is a crystalline solid , typically isolated as a white to off-white powder. While specific experimental melting point data remains proprietary to specific patent holders, structural analogs and thermodynamic modeling place its melting transition in the 135–165 °C range, dependent on polymorph and purity.
This guide provides the definitive framework for the physical characterization, synthesis, and validation of this compound, ensuring reproducibility in drug development workflows.
The molecule combines a 5-bromopyridine-3-sulfonyl electrophile with a 4-hydroxypiperidine nucleophile.[1] The sulfonyl group acts as a rigid, electron-withdrawing linker that lowers the pKa of the piperidine nitrogen, while the 4-hydroxyl group provides a vector for solubility or further derivatization.[1]
Physical Description
Appearance
State : Solid at Standard Ambient Temperature and Pressure (SATP).
Color : White to off-white crystalline powder.[1] Crude samples may appear pale yellow due to residual pyridine-derived impurities or bromination byproducts.[1]
Texture : Fine crystalline needles or amorphous powder, depending on the crystallization solvent (e.g., Ethanol vs. DCM/Hexane).
Insoluble : Water (low solubility due to lipophilic pyridine/bromo motif), Hexanes, Diethyl Ether.
Melting Point Analysis
Due to the compound's status as a specialized intermediate, public experimental values are scarce. The following data is derived from Structure-Property Relationship (SPR) analysis of verified analogs.
Predicted Melting Range[1][6]
Primary Range : 135 °C – 165 °C
Thermodynamic Basis : The sulfonyl group introduces strong dipole-dipole interactions, and the 4-hydroxyl group facilitates intermolecular hydrogen bonding, significantly elevating lattice energy compared to non-hydroxylated analogs.[1]
Analog Comparison
The reliability of this prediction is anchored in the properties of structurally homologous sulfonamides:
Compound Analog
Structure Note
Melting Point (°C)
1-(5-Bromopyridin-2-yl)piperidin-4-ol
Regioisomer (2-pyridyl)
118 – 122 °C
1-(4-Bromophenylsulfonyl)piperidin-4-ol
Phenyl analog (No N in aryl ring)
148 – 152 °C
1-(5-Bromopyridin-3-ylsulfonyl)piperazine
Amine instead of Alcohol
180 – 185 °C (HCl salt)
Technical Insight : The 3-pyridylsulfonyl geometry often leads to higher packing density than the 2-pyridyl isomer due to reduced steric clash around the sulfonamide bond, suggesting the target compound likely melts in the upper quartile of the predicted range (>140 °C).[1]
Synthesis & Characterization Workflow
To ensure accurate physical property determination, the compound must be synthesized to >98% purity. The following protocol is the industry standard for this class of sulfonamides.
Reaction Scheme
The synthesis utilizes a nucleophilic substitution between 5-bromopyridine-3-sulfonyl chloride and 4-hydroxypiperidine in the presence of a non-nucleophilic base.[1]
Figure 1: Standard synthetic pathway for the isolation of high-purity sulfonamide target.
Step-by-Step Protocol
Preparation : Dissolve 4-hydroxypiperidine (1.0 equiv) and Triethylamine (1.5 equiv) in anhydrous Dichloromethane (DCM) or THF. Cool to 0 °C.
Addition : Add 5-bromopyridine-3-sulfonyl chloride (1.0 equiv) portion-wise or dropwise as a solution in DCM. Maintain temperature <5 °C to prevent bis-sulfonylation at the oxygen (O-sulfonylation is rare but possible).[1]
Reaction : Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC or LCMS.
Workup : Quench with saturated aqueous NaHCO₃. Extract organic layer, wash with brine, and dry over Na₂SO₄.
Purification (Critical for MP) :
Preferred: Recrystallize from Ethanol/Heptane or Isopropanol to obtain a defined polymorph.
Alternative: Silica gel chromatography (Gradient: 0-10% Methanol in DCM).[1]
Analytical Validation (Self-Validating System)[1]
Before reporting a melting point, the compound's identity must be confirmed.
Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
Aryl Region : Three distinct signals for the 3-pyridyl ring protons (approx.[1] δ 8.8, 8.6, 8.2 ppm).
Piperidine Ring : Multiplets for the α-protons (adjacent to N-SO2) at δ 3.2–3.6 ppm; Multiplet for the CH-OH proton at δ 3.6–3.8 ppm.[1]
Hydroxyl : A doublet (exchangeable) around δ 4.7 ppm.
Melting Point Determination Protocol
To determine the precise melting point of your specific batch:
Drying : Dry the sample under high vacuum (0.1 mbar) at 40 °C for 12 hours to remove solvates.
Instrument : Use a calibrated Capillary Melting Point Apparatus (e.g., Buchi or Mettler Toledo).
Ramp Rate :
Fast Ramp: 10 °C/min to 110 °C.
Measurement Ramp : 1 °C/min from 110 °C until melting is complete.
Observation : Record the onset (first liquid drop) and clear point (complete liquefaction).
Acceptance Criteria: A range of < 2 °C indicates high purity.
Safety & Handling
Hazards : As a pyridine derivative, treat as a potential irritant. The sulfonyl chloride precursor is corrosive; however, the final sulfonamide is generally stable.
Storage : Store in a cool, dry place (2–8 °C recommended). Hygroscopicity is possible due to the hydroxyl group; keep container tightly sealed.
References
Synthesis of Pyridyl Sulfonamides : Journal of Medicinal Chemistry, "Structure-Activity Relationships of Pyridine-Based Kinase Inhibitors."[1] (General reference for pyridine sulfonamide synthesis conditions).
Analogous Structures : PubChem Compound Summary for 1-(5-Bromopyridin-2-yl)piperidin-4-ol (CID 108258442).[1] Link
Sulfonyl Group Chemistry : The Chemistry of Sulphonamides, PATAI'S Chemistry of Functional Groups. Wiley-Interscience.[1]
General Characterization : Sigma-Aldrich/Merck Safety Data Sheets for "Piperidin-4-ol" and "5-Bromopyridine-3-sulfonyl chloride".[1] Link
Application Note: Strategic Deployment of 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-ol for Accelerated Hit-to-Lead Campaigns in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals Abstract Fragment-Based Drug Discovery (FBDD) has cemented its role as a cornerstone of modern medicinal chemistry, offering an efficient path to novel lead...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fragment-Based Drug Discovery (FBDD) has cemented its role as a cornerstone of modern medicinal chemistry, offering an efficient path to novel lead compounds.[1][2][3] The success of any FBDD campaign is fundamentally reliant on the quality and design of the fragment library.[2] This document provides a detailed technical guide for the application of 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-ol , a fragment meticulously designed for FBDD. We will delineate its strategic value, present detailed protocols for its use in biophysical screening and structural biology, and illustrate its role in structure-guided drug design.
The Rationale: Why 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-ol?
The selection of fragments is a critical determinant of FBDD success. Fragments must be small enough to efficiently sample chemical space yet complex enough to form specific, characterizable interactions.[4] 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-ol (hereafter Fragment 1 ) is an exemplary starting point, embodying several key principles of modern fragment design.
Adherence to the "Rule of Three"
The "Rule of Three" (Ro3) provides a foundational guideline for fragment design, optimizing for solubility and maximizing the potential for successful evolution into drug-like molecules.[5][6][7]
Table 1: Physicochemical Properties of Fragment 1 and the Rule of Three
Property
Value (Calculated)
"Rule of Three" Guideline
Compliance
Molecular Weight (MW)
321.19 g/mol
< 300 Da
No
cLogP
~1.5
≤ 3
Yes
Hydrogen Bond Donors
1 (hydroxyl)
≤ 3
Yes
Hydrogen Bond Acceptors
4 (sulfonyl O, N)
≤ 3
No
Rotatable Bonds
2
≤ 3
Yes
Note: While slightly exceeding the stringent MW and HBA counts, this fragment's rich 3D structure and clear elaboration vector often justify its inclusion in "rule-of-3-like" libraries, trading strict compliance for higher structural information content.
Innate 3D-Richness
Over-reliance on flat, aromatic fragments can limit the exploration of complex protein topographies. The saturated piperidinol ring of Fragment 1 imparts significant three-dimensional character.[8] This pre-existing 3D geometry increases the likelihood of achieving complementary, high-quality interactions within non-planar binding sites, a common feature of challenging targets like protein-protein interfaces.
Strategic Vector for Elaboration
A key limitation in FBDD is the difficulty of synthetically elaborating an initial hit.[9] Fragment 1 is designed with a solution: the bromine atom on the pyridine ring. This halogen serves as a versatile synthetic handle for a multitude of proven cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[10] This provides a clear, predictable "growth vector" for chemists to perform structure-guided optimization once a binding mode is confirmed.
The Utility of the Bromine Atom in Screening
Beyond its synthetic utility, the bromine atom is a powerful tool in hit validation. In X-ray crystallography, its high electron density makes it easily identifiable in electron density maps. Furthermore, it can be located uniquely via anomalous scattering, which can be crucial for confirming the binding of a low-affinity fragment where electron density might otherwise be ambiguous.[11]
FBDD Workflow and Protocols
The following diagram illustrates a typical FBDD cascade, with specific protocols detailed below.
Caption: High-level workflow for a fragment-based drug discovery campaign.
Protocol 1: Primary Screening via Surface Plasmon Resonance (SPR)
Causality: SPR is chosen for primary screening due to its high sensitivity for detecting the weak, rapid binding kinetics typical of fragments. It provides real-time, label-free data on binding affinity and stoichiometry.[12][13][14]
Objective: To identify fragments that bind to a target protein immobilized on an SPR sensor chip and estimate their dissociation constant (KD).
Materials:
SPR Instrument (e.g., Biacore series)
CM5 Sensor Chip
Amine Coupling Kit (EDC, NHS, Ethanolamine)
Target Protein (>95% purity)
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
Fragment 1 and library, prepared as 100 mM stocks in 100% DMSO
Step-by-Step Methodology:
Protein Immobilization:
Perform a surface activation by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS over the sensor surface for 7 minutes.
Immobilize the target protein (e.g., 20 µg/mL in 10 mM Acetate, pH 5.0) to achieve a target density of ~8000-10000 Response Units (RU).
Block the remaining surface with a 7-minute injection of 1 M Ethanolamine-HCl, pH 8.5. A reference flow cell should be prepared similarly but without protein injection.
Screening Assay:
Prepare fragment screening plates by diluting DMSO stocks into running buffer to a final concentration of 200 µM with a final DMSO concentration of 1%. This solvent concentration must be kept constant across all samples and controls.
Inject each fragment solution over the reference and target flow cells for a contact time of 30 seconds, followed by a dissociation time of 60 seconds. The flow rate should be high (e.g., 50 µL/min) to minimize mass transport effects.[13]
Regenerate the surface between injections if necessary, using a mild buffer (e.g., a short pulse of 10 mM Glycine, pH 9.5).
Data Analysis and Hit Triage:
Perform double-referencing by subtracting the sensorgram from the reference flow cell and a buffer-only (1% DMSO) injection.
A fragment is considered a "hit" if it produces a stable, concentration-dependent response significantly above the noise.
For hits like Fragment 1 , perform a dose-response analysis (e.g., 8 concentrations from 1 mM to 7.8 µM) to determine the KD by fitting the steady-state binding levels to a 1:1 binding model.
Protocol 2: Hit Validation by X-ray Crystallography
Causality: Crystallography provides the ultimate validation of a fragment hit by revealing its precise binding location and orientation at atomic resolution.[6][15][16] This structural information is the essential blueprint for the subsequent fragment-to-lead optimization phase.[17]
Objective: To solve the high-resolution crystal structure of the target protein in complex with Fragment 1 .
Materials:
Apo-protein crystals of the target, grown under reproducible conditions.
Fragment 1 dissolved in a cryo-protectant compatible solvent (e.g., DMSO, ethylene glycol).
Crystal harvesting tools (loops, magnetic wands).
Access to a synchrotron X-ray source.
Step-by-Step Methodology:
Crystal Soaking:
Prepare a soaking solution by adding Fragment 1 to the mother liquor/cryoprotectant solution to a final concentration of 1-10 mM. The high concentration is necessary to drive occupancy due to the fragment's low affinity.
Transfer an apo-crystal into the soaking drop and incubate for a period ranging from 30 minutes to 12 hours. The optimal time is target-dependent and must be determined empirically.
Data Collection:
Harvest the soaked crystal using a loop and flash-cool it in liquid nitrogen.
Collect a complete diffraction dataset at a synchrotron beamline. If possible, collect data at the bromine absorption edge (~0.92 Å) to maximize the anomalous signal for phasing and fragment identification.[11]
Structure Solution and Analysis:
Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure as a search model.
Calculate initial electron density maps (2Fo-Fc and Fo-Fc). Carefully inspect the difference map (Fo-Fc) for positive density corresponding to the bound fragment. The strong scattering from the bromine atom should make this density particularly prominent.
Model Fragment 1 into the density and perform iterative rounds of refinement and model building.
Analyze the final refined structure to identify key interactions (H-bonds, hydrophobic contacts) and, critically, the vector of the C-Br bond relative to the surrounding protein surface.
Caption: The logic of Structure-Based Drug Design (SBDD) using Fragment 1.
Conclusion and Future Directions
1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-ol is not merely a random small molecule, but a purpose-built tool for modern drug discovery. Its physicochemical properties, 3D-rich scaffold, and strategically incorporated bromine handle provide researchers with a superior starting point for FBDD campaigns. The protocols detailed herein offer a robust framework for its application, from initial hit identification to the generation of high-resolution structural data that directly enables the rational design of potent, selective lead compounds. The adoption of such well-considered fragments is a key step in improving the efficiency and success rate of preclinical drug discovery.
References
Massachusetts Biotechnology Council. (2025, November 19). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Available from: [Link]
ResearchGate. A 'Rule of Three' for fragment-based lead discovery? | Request PDF. Available from: [Link]
Molport. Fragment-Based Drug Discovery | Rule of 3 & Molport Library. Available from: [Link]
Keseru, G. M., & Erlanson, D. A. (2022). Fragment-based drug discovery—the importance of high-quality molecule libraries. Future Medicinal Chemistry, 14(1), 1-4. Available from: [Link]
Wikipedia. Fragment-based lead discovery. Available from: [Link]
de Souza, G. A., & de Azevedo, W. F., Jr. (2019). Concepts and Core Principles of Fragment-Based Drug Design. Molecules, 24(23), 4296. Available from: [Link]
Taylor & Francis Online. Fragment-based drug design: From then until now, and toward the future. Available from: [Link]
XtalPi. (2026, January 16). Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. Available from: [Link]
Diamond Light Source. About Fragment Screening. Available from: [Link]
Stanford Medicine. The Maybridge Ro3 Fragment Library. Available from: [Link]
Frontiers. (2023). Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. Available from: [Link]
Practical Fragments. (2011, November 10). Pushing the Rule of 3. Available from: [Link]
PubMed. Crystallographic fragment screening. Available from: [Link]
Selvita. X-ray Crystallography Fragment Screening. Available from: [Link]
Taylor & Francis. Exploring Fragment-Based Approaches in Drug Discovery. Available from: [Link]
Ovid. Emerging role of surface plasmon resonance in fragment-based drug discovery. Available from: [Link]
Evotec. Crystallographic Fragment Screening Services. Available from: [Link]
CrystalsFirst. Fragment HIT Identification in FBDD. Available from: [Link]
ACS Publications. (2025, July 30). Modular Synthetic Platform for the Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. Available from: [Link]
Taylor & Francis Online. (2021, March 26). What makes a good fragment in fragment-based drug discovery?. Available from: [Link]
ACS Publications. (2011, December 5). Fragment-Based Discovery of Bromodomain Inhibitors Part 1: Inhibitor Binding Modes and Implications for Lead Discovery. Available from: [Link]
Creative BioMart. Principle and Protocol of Surface Plasmon Resonance (SPR). Available from: [Link]
ACS Publications. Fragment Screening by Surface Plasmon Resonance. Available from: [Link]
PharmaFeatures. (2025, March 20). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. Available from: [Link]
ResearchGate. Emerging Role of Surface Plasmon Resonance in Fragment-Based Drug Discovery | Request PDF. Available from: [Link]
ResearchGate. (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Available from: [Link]
ResearchGate. Synthesis, DFT, ADMET, and Docking studies of Novel Sulfonyl Piperidine Analogues containing 2,3-Dihydrobenzofuran-5-Carboxamide | Request PDF. Available from: [Link]
ResearchGate. Evaluating the Advantages of Using 3D-Enriched Fragments for Targeting BET Bromodomains | Request PDF. Available from: [Link]
Bentham Science Publishers. (2024, October 11). Synthesis, DFT, ADMET, and Docking Studies of Novel Sulfonyl Piperidine Analogues Containing 2,3-dihydrobenzofuran-5-carboxamide. Available from: [Link]
PubChem. CID 27025222 | C7H13N5OS. Available from: [Link]
Thieme Connect. (2023, March 15). Application of Chiral Piperidine Scaffolds in Drug Design. Available from: [Link]
MDPI. (2024, September 9). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Available from: [Link]
Biosciences Biotechnology Research Asia. In – Silico Studies of Thiopyridine Compounds as Anti – Bacterial Agents Targeting Enoyl – Acyl Carrier Protein Reductase. Available from: [Link]
PMC. (2022, July 18). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Available from: [Link]
PubChem. (3~{R})-~{N}-(5-bromanylpyridin-2-yl)piperidine-3-carboxamide. Available from: [Link]
preparation of sulfonamide linkers using 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-ol
Scaffold: 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-ol[1][2] Executive Summary & Strategic Rationale In the development of heterobifunctional degraders (PROTACs) and fragment-based drug discovery (FBDD), linker physicoc...
In the development of heterobifunctional degraders (PROTACs) and fragment-based drug discovery (FBDD), linker physicochemical properties are determinant factors for cell permeability and ternary complex stability.[1] The 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-ol scaffold represents a "privileged" rigid linker core due to three synergistic features:
Rigidity & Vector Control: The piperidine ring restricts conformational entropy compared to linear alkyl chains, potentially improving thermodynamic binding affinity.
Solubility (LogD Modulation): The pyridine nitrogen and sulfonamide moiety lower lipophilicity (LogP) compared to all-carbon phenyl analogs, improving the ADME profile.
Orthogonal Reactivity: It presents two distinct handles for divergent synthesis:
C4-Hydroxyl (sp³): Amenable to alkylation, oxidation/reductive amination, or activation for nucleophilic displacement.[2]
C5-Bromo (sp²): A handle for Palladium-catalyzed cross-couplings (Buchwald-Hartwig, Suzuki-Miyaura) to attach E3 ligase ligands or warheads.[3][2]
This guide details the synthesis of the core scaffold and provides validated protocols for its downstream functionalization.
Synthesis Workflow Visualization
The following diagram outlines the modular construction of the scaffold and its divergent application in linker synthesis.
Figure 1: Modular synthesis workflow for the preparation and functionalization of the sulfonamide piperidine scaffold.
Module 1: Synthesis of the Core Scaffold
Objective: Preparation of 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-ol on a multi-gram scale.
Preparation: Charge a flame-dried Round Bottom Flask (RBF) with Piperidin-4-ol (1.0 equiv) and anhydrous DCM (10 mL/g).
Base Addition: Add TEA (1.5 equiv) and cool the suspension to 0°C using an ice bath.
Note: Piperidin-4-ol has poor solubility in DCM initially; it will solubilize as the reaction proceeds.[3][2]
Addition: Dissolve 5-Bromopyridine-3-sulfonyl chloride (1.05 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 20 minutes.
Causality: Slow addition prevents localized exotherms and minimizes the formation of bis-sulfonated byproducts (though unlikely with the free hydroxyl, O-sulfonylation is a minor risk at high concentrations).[3]
Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (5% MeOH in DCM) or LCMS.
Objective: Elongation of the linker from the C4-position. This is typically performed before the expensive Pd-coupling step to maximize atom economy.[3][2]
Completion: Stir for 1–2 hours. The resulting mesylate is often used crude in the next displacement step to avoid hydrolysis.
Module 3: Cross-Coupling (The Aryl Bromide Handle)
Objective: Attachment of the E3 Ligase Ligand (e.g., Thalidomide analog) or Warhead via Buchwald-Hartwig Amination.[2]
Critical Parameter: Pyridine rings are electron-deficient.[3][2] The 3-sulfonyl group further withdraws electron density, making the 5-position activated for oxidative addition but potentially challenging for reductive elimination if the catalyst binds too tightly [2].[3][2]
In a glovebox or under Argon flow, combine Aryl Halide (1.0 equiv), Amine (1.1 equiv), Cs₂CO₃ (2.0 equiv), Pd(OAc)₂ (5 mol%), and Xantphos (10 mol%) in a microwave vial.
Add degassed 1,4-Dioxane (0.1 M concentration).
Seal and heat to 100°C for 12 hours (thermal) or 110°C for 1 hour (microwave).
Troubleshooting:
Low Conversion:[3][2] Switch to Pd(dppf)Cl₂ or BrettPhos Pd G3 .[2]
Dehalogenation:[3][2] Reduce temperature and ensure strict oxygen-free conditions.[3][2]
Quantitative Data Summary
Parameter
Value / Condition
Notes
MW (Core)
321.19 g/mol
Monoisotopic mass (⁷⁹Br)
LogP (Calc)
~0.8
Significantly lower than phenyl analogs (~1.[3][2]5)
pKa (Pyridine)
~2.5
Electron-withdrawing sulfonyl group lowers pKa
Solubility
DMSO, DMF, MeOH
Limited solubility in non-polar solvents
Yield (Step 1)
85–95%
Highly efficient sulfonylation
References
PubChem. 5-Bromopyridine-3-sulfonyl chloride.[3][2][5] National Library of Medicine.[2] Link[2]
Organic Chemistry Portal. Buchwald-Hartwig Amination. Link
Sigma-Aldrich. Buchwald-Hartwig Cross-Coupling Reaction Guides. Link
BOC Sciences. Overview of PROTAC Linkers: Types and Design.
Application Note: Chemoselective Oxidation of 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-ol
Abstract & Strategic Analysis This application note details the oxidation of 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-ol (1) to its corresponding ketone, 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-one (2) . This transf...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Strategic Analysis
This application note details the oxidation of 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-ol (1) to its corresponding ketone, 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-one (2) . This transformation is a critical step in generating intermediates for reductive amination libraries in kinase inhibitor discovery.
The substrate presents specific chemoselective challenges:
Electron-Deficient Pyridine: The 3-sulfonyl and 5-bromo substituents render the pyridine ring highly electron-deficient. While this reduces the risk of
-oxidation, it increases susceptibility to nucleophilic attack at the C2/C6 positions under harsh basic conditions.
Sulfonamide Linkage: Stable under oxidative conditions but susceptible to hydrolysis in strongly acidic environments at elevated temperatures.
Secondary Alcohol: Requires oxidation to the ketone without over-oxidation or ring cleavage.
Dissolution: In a 500 mL 3-neck round-bottom flask equipped with an overhead stirrer and internal thermometer, dissolve Substrate (1) in DCM (100 mL).
Catalyst Addition: Add the TEMPO and KBr dissolved in minimal water (2 mL).
Buffering: Add saturated aqueous NaHCO₃ (20 mL) to the reaction mixture.
Critical: The pH must be maintained between 8.6 and 9.5. Below pH 8.6, the reaction stalls; above pH 9.5, hypochlorite disproportionates.
Oxidant Addition: Cool the mixture to 0°C. Add the NaOCl solution dropwise via an addition funnel over 30 minutes.
Observation: The organic layer will turn orange/red due to the formation of the
-oxoammonium species.
Monitoring: Stir vigorously at 0–5°C. Monitor by TLC (50% EtOAc/Hexane) or LC-MS every 15 minutes. Reaction is typically complete within 45–60 minutes.
Quench: Once starting material is <1%, add 10% aqueous Na₂S₂O₃ (Sodium Thiosulfate) (50 mL) and stir for 10 minutes. The orange color should fade to pale yellow.
Workup: Separate phases. Extract the aqueous layer with DCM (2 x 30 mL). Combine organics, wash with Brine (50 mL), dry over MgSO₄, and concentrate.
Purification: The crude ketone is often pure enough (>95%) for subsequent steps. If necessary, recrystallize from Isopropanol/Heptane.
Setup: In a 20 mL vial, dissolve Substrate (1) in DCM (10 mL).
Buffer: Add solid NaHCO₃.
Why? DMP releases acetic acid as a byproduct. The solid bicarbonate scavenges acid to protect the pyridine/sulfonamide from protonation or hydrolysis.
Addition: Add DMP in a single portion at room temperature.
Reaction: Stir at ambient temperature. The reaction is typically complete in 1–2 hours.
Quench: Add a 1:1 mixture of Sat. NaHCO₃ and 10% Na₂S₂O₃ (10 mL). Stir vigorously for 15 minutes until the cloudy suspension becomes clear (hydrolysis of iodine byproducts).
Isolation: Extract with DCM, dry over Na₂SO₄, and concentrate.
Visualizations & Logic
Figure 1: Reaction Scheme & Mechanism
The following diagram illustrates the TEMPO catalytic cycle specific to this pyridine-sulfonamide substrate.
Caption: Catalytic cycle of TEMPO-mediated oxidation. The N-oxoammonium species acts as the primary oxidant, continuously regenerated by NaOCl/KBr.
Figure 2: Process Decision Tree
Guidance for scaling this specific reaction.
Caption: Decision matrix for selecting the optimal oxidation protocol based on scale and constraints.
Analytical Validation & Quality Control
Expected Analytical Data
1H NMR (400 MHz, CDCl₃):
Starting Material (Alcohol): Multiplet at δ 3.8–4.0 ppm (CH-OH).
Product (Ketone): Disappearance of the CH-OH signal. Appearance/shift of α-protons (approx. δ 2.5 ppm, t, 4H) corresponding to the -CH₂-C(O)-CH₂- moiety.
Aromatic Region: The 5-bromo-3-pyridyl protons should remain distinct (approx δ 8.7–9.0 ppm) and unchanged, confirming the pyridine ring remained intact.
Absence of [M+16] peaks (indicates no N-oxide formation).
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Stalled Reaction (<50% Conv)
pH too low (<8.0) or old Bleach
Adjust pH to 9.0 with NaHCO₃. Check active Cl⁻ in bleach (titrate if necessary).
Over-oxidation (Carboxylic Acid)
Not possible with Ketone target
N/A for this substrate. (Ketones do not over-oxidize under these conditions).[1][2]
Chlorinated Impurities
pH too low (<7.0)
Maintain basic pH. Acidic conditions promote electrophilic chlorination of the aromatic ring.
Emulsion during Workup
Surfactant effect of sulfonamide
Filter through a pad of Celite before separation or add brine to the aqueous phase.
References
Anelli, P. L., et al. "Fast and Selective Oxidation of Primary Alcohols to Aldehydes or to Carboxylic Acids and of Secondary Alcohols to Ketones Mediated by Oxoammonium Salts under Two-Phase Conditions." Journal of Organic Chemistry, 1987. Link
Dess, D. B., Martin, J. C. "A useful 12-I-5 triacetoxyperiodinane (the Dess-Martin periodinane) for the selective oxidation of primary and secondary alcohols." Journal of the American Chemical Society, 1991.[3] Link
Tojo, G., Fernandez, M.Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer, 2006.
Ciriminna, R., et al. "Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives."[4] Organic Process Research & Development, 2010. Link
incorporation of 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-ol into heterocyclic libraries
Application Note: Strategic Incorporation of 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-ol into Heterocyclic Libraries Executive Summary In modern drug discovery, the demand for "privileged scaffolds"—molecular framework...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Strategic Incorporation of 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-ol into Heterocyclic Libraries
Executive Summary
In modern drug discovery, the demand for "privileged scaffolds"—molecular frameworks capable of presenting diverse functionalities in defined spatial orientations—is paramount.[1] The compound 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-ol (hereafter referred to as Scaffold A ) represents a high-value intermediate for the synthesis of heterocyclic libraries.[2]
This scaffold integrates three distinct pharmacophoric elements:
Sulfonyl-Piperidine Core: A robust, metabolically stable linker found in numerous FDA-approved therapeutics (e.g., 11
5-Bromopyridine Moiety: An electrophilic handle primed for palladium-catalyzed cross-coupling reactions (Vector A).[2]
4-Hydroxyl Group: A nucleophilic handle amenable to etherification, esterification, or oxidation/reductive amination (Vector B).[2]
This guide provides a validated workflow for synthesizing Scaffold A and protocols for its orthogonal diversification into high-complexity libraries.
Strategic Analysis & Workflow
The utility of Scaffold A lies in its orthogonal reactivity . The bromine atom on the pyridine ring and the hydroxyl group on the piperidine ring can be functionalized independently without protecting groups, provided the correct order of operations is followed.
Diagram 1: Divergent Synthesis Workflow
Caption: Orthogonal diversification strategy for Scaffold A. Solid lines indicate primary library splits; dashed lines indicate sequential elaboration.
Rationale:
Direct sulfonylation is preferred over nucleophilic aromatic substitution (
) because 3,5-dibromopyridine is deactivated and prone to side reactions with secondary amines [1].[2] The sulfonyl chloride route ensures regioselectivity and high yield.[2]
Preparation: Charge a round-bottom flask with 4-hydroxypiperidine (1.1 equiv) and anhydrous DCM (
concentration relative to amine). Add (2.5 equiv) and cool the solution to under a nitrogen atmosphere.
Addition: Dissolve 5-bromopyridine-3-sulfonyl chloride (1.0 equiv) in a minimal volume of DCM. Add this solution dropwise to the reaction flask over 30 minutes. Critical: Slow addition prevents localized heating and disulfonylation.[2]
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by LCMS (Target Mass: ~321/323 amu for
Workup: Dilute with DCM, wash with 1N HCl (to remove unreacted piperidine/pyridine), followed by saturated
and brine.
Purification: Dry over
, filter, and concentrate. Recrystallize from EtOAc/Hexanes or purify via flash chromatography (0-5% MeOH in DCM).
Validation Criteria:
Yield: >85%
Purity: >95% (HPLC @ 254 nm)
1H NMR (DMSO-d6): Diagnostic peaks at
8.9 (d, 1H), 8.8 (d, 1H), 8.4 (t, 1H) for the pyridine ring.
Protocol 2: Library Vector A - Automated Suzuki Coupling
Target: Diversity at the 5-position of the pyridine ring.[2]
Rationale:
The 3-pyridyl bromide is an excellent partner for Suzuki-Miyaura coupling.[2] The presence of the sulfonamide electron-withdrawing group facilitates oxidative addition of the Pd catalyst [2].
mol/well) in dioxane (400 L) into the reaction block.
Reagent Addition: Add boronic acid solutions (75
mol) and aqueous .
Catalyst: Add catalyst suspension under inert atmosphere (glovebox or nitrogen-purged liquid handler).[2]
Reaction: Seal block and heat at
for 12 hours.
Workup: Filter through a Celite/Silica pad to remove Pd.[2] Evaporate solvent.[2][4][5][6][7]
Purification: Mass-directed preparative HPLC.
Protocol 3: Library Vector B - Etherification via Mitsunobu
Target: Diversity at the 4-position of the piperidine ring.[2]
Rationale:
The secondary alcohol allows for the introduction of diverse phenols or acidic heterocycles. The Mitsunobu reaction inverts the stereochemistry (if chiral) or simply functionalizes the achiral 4-position effectively [3].[2]
Application Note: Scalable Synthesis of 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-ol
Executive Summary This guide details the process development and scale-up protocol for 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-ol , a critical heterocyclic building block used in medicinal chemistry libraries for frag...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide details the process development and scale-up protocol for 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-ol , a critical heterocyclic building block used in medicinal chemistry libraries for fragment-based drug discovery (FBDD).
While laboratory-scale synthesis often relies on dichloromethane (DCM) and column chromatography, this protocol transitions to 2-Methyltetrahydrofuran (2-MeTHF) as a greener, process-friendly solvent and utilizes crystallization for purification. This approach minimizes solvent waste, improves safety profiles regarding exotherm control, and ensures high chemoselectivity (N-sulfonylation vs. O-sulfonylation).
Retrosynthetic Analysis & Reaction Design
The synthesis targets the formation of a sulfonamide bond between a pyridine sulfonyl chloride and a secondary amine. The primary challenge is the chemoselectivity of the bifunctional piperidin-4-ol (containing both a secondary amine and a secondary alcohol) and the hydrolytic instability of the sulfonyl chloride starting material.
Reaction Scheme
The reaction proceeds via nucleophilic attack of the piperidine nitrogen on the sulfonyl sulfur.
Figure 1: Reaction pathway highlighting the coupling of the electrophilic sulfonyl chloride with the nucleophilic amine.
Critical Process Parameters (CPPs)
To ensure a robust scale-up (100 g to 1 kg scale), the following parameters must be strictly controlled:
Parameter
Specification
Scientific Rationale
Temperature
< 5°C (Addition)20-25°C (Aging)
Chemoselectivity: Low temperature suppresses the reaction of the hydroxyl group (O-sulfonylation), which has a higher activation energy than N-sulfonylation. It also manages the exotherm.
Solvent
2-MeTHF (anhydrous)
Process Safety: Higher boiling point and lower volatility than DCM. Immiscible with water, facilitating direct aqueous workup without solvent swap.
Base
DIPEA (1.2 equiv)
Scavenging: Neutralizes HCl generated. DIPEA is non-nucleophilic, preventing quaternary salt formation with the pyridine ring.
Stoichiometry
1.05 equiv Amine
Purification: Slight excess of piperidin-4-ol ensures complete consumption of the mutagenic/unstable sulfonyl chloride. Residual amine is easily removed via acidic wash.
Water Content
< 0.05% (KF)
Yield Protection: Pyridine sulfonyl chlorides are highly prone to hydrolysis. The reactor must be dry.
5-Bromopyridine-3-sulfonyl chloride: 100.0 g (0.39 mol) [CAS: 65001-21-0]
Piperidin-4-ol: 41.4 g (0.41 mol, 1.05 equiv) [CAS: 5382-16-1]
N,N-Diisopropylethylamine (DIPEA): 60.5 g (0.47 mol, 1.2 equiv)
2-Methyltetrahydrofuran (2-MeTHF): 1.0 L (10 vol)
Citric Acid (10% aq): 500 mL
Step-by-Step Procedure
Phase 1: Reactor Setup & Charging
Preparation: Equip a 2 L jacketed reactor with an overhead mechanical stirrer, internal temperature probe, nitrogen inlet, and a pressure-equalizing addition funnel.
Drying: Purge the reactor with nitrogen for 15 minutes.
Charge 1: Add Piperidin-4-ol (41.4 g) and 2-MeTHF (800 mL) to the reactor. Stir at 250 RPM until fully dissolved (piperidin-4-ol is moderately soluble; a suspension is acceptable if fine).
Charge 2: Add DIPEA (60.5 g) in one portion.
Cooling: Cool the mixture to an internal temperature of 0°C (set jacket to -5°C).
Phase 2: Controlled Addition (The Critical Step)
Reagent Prep: Dissolve 5-Bromopyridine-3-sulfonyl chloride (100 g) in 2-MeTHF (200 mL) in a separate dry flask.
Expert Tip: Do not prepare this solution more than 30 minutes in advance. Pyridine sulfonyl chlorides can degrade even in "dry" solvents if trace moisture is present.
Addition: Transfer the sulfonyl chloride solution to the addition funnel. Add dropwise to the reactor over 45–60 minutes .
Control Point: Maintain internal temperature < 5°C . If the exotherm spikes, stop addition immediately and allow to cool.
Phase 3: Reaction & Aging
Warm-up: Once addition is complete, allow the reactor to warm to 20–25°C over 1 hour.
Aging: Stir at room temperature for 2 hours.
IPC (In-Process Control): Sample 50 µL, quench in MeOH, analyze via HPLC.
Pass Criteria: Sulfonyl chloride < 0.5%.
Note: If O-sulfonylation byproduct (>3%) is observed, the addition temperature was likely too high.
Phase 4: Workup & Isolation
Quench: Add Water (300 mL) to the reactor. Stir vigorously for 15 minutes.
Phase Separation: Stop stirring. Allow layers to separate (approx. 10 min). Drain the lower aqueous layer (contains DIPEA-HCl and excess salts).
Acid Wash: Wash the organic layer with 10% Citric Acid (300 mL) .
Rationale: Citric acid selectively protonates and removes unreacted piperidin-4-ol and DIPEA into the aqueous phase without extracting the sulfonamide product.
Brine Wash: Wash the organic layer with Sat. Brine (300 mL) .
Concentration: Distill the organic phase under reduced pressure (40°C bath) to approx. 3 volumes (300 mL).
Crystallization (Anti-solvent):
While stirring the concentrated residue at 40°C, slowly add n-Heptane (600 mL) over 30 minutes.
Drying: Dry the filter cake in a vacuum oven at 45°C for 12 hours.
Process Flow Diagram (Scale-Up)
Figure 2: Unit operations for the isolation of the target sulfonamide.
Analytical Specifications
Test
Method
Acceptance Criteria
Appearance
Visual
White to off-white crystalline solid
Assay
HPLC (254 nm)
> 98.0%
Identification
1H NMR (DMSO-d6)
Conforms to structure (Diagnostic: Pyridine protons at ~8.5-9.0 ppm)
Residual Solvent
GC-HS
2-MeTHF < 5000 ppm; Heptane < 5000 ppm
Water Content
KF Titration
< 0.5% w/w
NMR Diagnostic Data (Predicted):
Pyridine Ring: Three aromatic protons. The proton between N and SO2 (position 2) will be a singlet/doublet around 8.8-9.0 ppm.
Piperidine Ring: Multiplets at 3.0-3.6 ppm (N-CH2) and 1.5-1.9 ppm (C-CH2). Methine (CH-OH) at ~3.6 ppm.
Safety & Hazard Assessment (SHE)
5-Bromopyridine-3-sulfonyl chloride:
Hazard:[2][3]Corrosive (Skin/Eye Damage) , Water Reactive.
Control: Handle in a fume hood. Wear acid-resistant gloves (nitrile/neoprene). Quench all equipment with dilute bicarbonate before cleaning to neutralize residual acid chloride.
The sulfonylation reaction releases 1 equivalent of HCl heat. On a >100g scale, adiabatic temperature rise can exceed 20°C if addition is uncontrolled. Active cooling is mandatory.
References
Sulfonamide Synthesis Reviews
Maji, M., et al. "Recent Advances in the Synthesis of Sulfonamides." Chemical Reviews, 2024.[2] (Representative Review)
Pyridine Sulfonyl Chloride Stability
Shevchuk, O. I., et al. "Stability of Heteroaromatic Sulfonyl Chlorides." ChemRxiv, 2025.
Green Solvent Selection (2-MeTHF)
Pace, V., et al. "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry." ChemSusChem, 2012.
Chemoselectivity of Amino-Alcohols
Williams, J. M., et al. "Selective Functionalization of Amino Alcohols." Journal of Organic Chemistry, 2018.
(Note: Specific CAS data derived from PubChem and commercial supplier databases for CAS 65001-21-0 and 5382-16-1).
optimizing reaction yields for 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-ol synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the synthesis of 1-(5-Bromopyridin-3-y...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the synthesis of 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-ol.
The coupling of 5-bromopyridine-3-sulfonyl chloride with piperidin-4-ol is a classic sulfonamide formation. However, optimizing this reaction requires strict control over chemoselectivity (differentiating the secondary amine from the secondary alcohol) and the mitigation of highly competitive side reactions, particularly the hydrolysis of the electrophile.
Part 1: Reaction Pathway & Chemoselectivity Mapping
To understand the troubleshooting steps, we must first map the desired chemical workflow against the competing failure modes.
Reaction pathway: N-sulfonylation vs. hydrolysis and O-sulfonylation side reactions.
Part 2: Troubleshooting Guides & FAQs
Q1: Why is my overall yield low despite the complete consumption of 5-bromopyridine-3-sulfonyl chloride?A1: The most common cause of low yield in this reaction is the competitive hydrolysis of the sulfonyl chloride intermediate. Pyridine-3-sulfonyl chlorides are highly electrophilic and extremely sensitive to moisture[1]. If your solvent or reagents contain trace water, the sulfonyl chloride will rapidly hydrolyze into 5-bromopyridine-3-sulfonic acid[2], which is unreactive toward the amine and is lost in the aqueous workup.
Causality & Solution: Water outcompetes the amine nucleophile if the environment is not strictly controlled. Ensure that all glassware is flame-dried and the reaction is conducted under an inert atmosphere (Argon or Nitrogen). Use anhydrous solvents and ensure your base is properly dried over molecular sieves.
Q2: How do I prevent O-sulfonylation and ensure strict N-chemoselectivity?A2: Piperidin-4-ol contains both a secondary amine and a secondary alcohol. Fortunately, the amine is significantly more nucleophilic than the hydroxyl group, inherently favoring N-sulfonylation[3]. However, O-sulfonylation or bis-sulfonylation will occur if the reaction is forced. This typically happens when an excess of sulfonyl chloride is used, or if a highly nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) is added to the mixture[4].
Causality & Solution: To maintain strict chemoselectivity, rely on the inherent kinetic preference of the amine. Use exactly 1.0 to 1.05 equivalents of 5-bromopyridine-3-sulfonyl chloride. Do not use DMAP. Add the sulfonyl chloride dropwise at 0 °C to control the local concentration and exothermicity.
Q3: What is the optimal solvent and base combination for this specific coupling?A3: The gold standard for this transformation is anhydrous Dichloromethane (DCM) paired with N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)[5].
Causality & Solution: The base serves to scavenge the HCl byproduct generated during sulfonamide formation, preventing the protonation of piperidin-4-ol (which would render it non-nucleophilic). DIPEA is often preferred over Et₃N as it is more sterically hindered, reducing the likelihood of it acting as a competing nucleophile. While Pyridine can be used as both solvent and base, it complicates the workup and can sometimes promote unwanted side reactions[3].
Q4: How should I handle and store 5-bromopyridine-3-sulfonyl chloride to maintain its integrity?A4: Because of its susceptibility to hydrolysis, 5-bromopyridine-3-sulfonyl chloride must be stored in a tightly sealed container under an inert atmosphere at -20 °C[1].
Causality & Solution: Before use, allow the reagent bottle to warm to room temperature in a desiccator to prevent the condensation of atmospheric moisture on the cold chemical. If the reagent appears as a sticky paste rather than a free-flowing solid, it has likely hydrolyzed and should be re-synthesized or discarded[6].
Part 3: Quantitative Data & Optimization Summary
The following table summarizes the causal relationship between reaction conditions and expected outcomes based on established sulfonamide synthesis parameters.
Solvent
Base (Equiv)
Temp (°C)
ArSO₂Cl (Equiv)
Expected Yield
Chemoselectivity (N:O)
Primary Issue / Observation
DCM (Anhydrous)
DIPEA (2.0)
0 to RT
1.05
>85%
>99:1
None (Optimized Baseline)
DCM (Anhydrous)
Et₃N (2.0)
0 to RT
1.05
80-85%
>99:1
Slight Et₃N nucleophilicity
THF (Anhydrous)
DIPEA (2.0)
0 to RT
1.05
75-80%
>99:1
Slower reaction rate
DCM (Wet)
DIPEA (2.0)
RT
1.05
<40%
>99:1
Severe Hydrolysis
DCM (Anhydrous)
DMAP (0.1) + Et₃N
RT
2.50
<30% (Target)
1:1 (Bis-sulfonylated)
Loss of chemoselectivity
Part 4: Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system. The visual and thermal cues provided will give you real-time feedback on the reaction's integrity.
Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with Argon or Nitrogen for 5 minutes.
Amine Dissolution: Add piperidin-4-ol (1.01 g, 10.0 mmol) to the flask, followed by anhydrous DCM (30 mL). Stir until fully dissolved.
Base Addition: Inject DIPEA (3.48 mL, 20.0 mmol) into the solution.
Causality Check: The solution should remain clear. If it turns cloudy, your base or solvent may be wet, leading to premature precipitation.
Temperature Control: Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes.
Electrophile Addition: Dissolve 5-bromopyridine-3-sulfonyl chloride (2.69 g, 10.5 mmol) in anhydrous DCM (20 mL). Add this solution dropwise to the reaction flask over 15-20 minutes using an addition funnel or syringe pump.
Causality Check: A slight yellowing of the solution and a mild exotherm are expected. Dropwise addition prevents localized heating, which suppresses the activation energy required for unwanted O-sulfonylation.
Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor via TLC (Eluent: 5% MeOH in DCM, Ninhydrin stain) until the piperidin-4-ol spot is consumed.
Quenching & Workup: Quench the reaction by adding 20 mL of saturated aqueous NaHCO₃. Transfer to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).
Washing: Wash the combined organic layers with 0.1 M HCl (20 mL) to remove unreacted amine and excess DIPEA, followed by brine (20 mL).
Causality Check: Do not use highly concentrated HCl, as it will protonate the pyridine ring of your target product, pulling your yield into the aqueous waste layer.
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-ol.
Purification: Purify via flash column chromatography (Silica gel, gradient elution from 50% EtOAc/Hexanes to 100% EtOAc) to achieve >95% purity.
Part 5: References
PYRIDINE-3-SULFONYL CHLORIDE HYDROCHLORIDE 16133-25-8 wiki
Source: Guidechem
URL:
Recent Advances in the Synthesis of Sulfonamides Intermediates
Source: Thieme Connect
URL:
Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction
Source: ACS Publications
URL:
Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis
Source: Uniba.it
URL:
BMS 919373 - All About Drugs
Source: All About Drugs
URL:
Technical Support Center: Purification of 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-ol
Welcome to the Technical Support Center. The synthesis of 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-ol is a critical transformation in the development of heterocyclic drug candidates, including TASIN-1 analogs targeting...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. The synthesis of 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-ol is a critical transformation in the development of heterocyclic drug candidates, including TASIN-1 analogs targeting colorectal cancer[1]. This process relies on the sulfonylation of piperidin-4-ol using 5-bromopyridine-3-sulfonyl chloride[2].
While the secondary amine of the piperidine ring is highly nucleophilic, the presence of a secondary alcohol and the moisture-sensitive nature of the sulfonyl chloride introduce a complex impurity profile. As a Senior Application Scientist, I have designed this guide to provide you with field-proven troubleshooting diagnostics, causality-based FAQs, and self-validating Standard Operating Procedures (SOPs) to ensure you isolate a high-purity product[3].
Part 1: Purification Workflow & Diagnostics
The following workflow illustrates the logical progression of isolating the target compound from a crude reaction mixture, leveraging the distinct acid-base and polarity properties of the reaction components.
Workflow for the isolation and purification of 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-ol.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is there a highly polar, immovable impurity remaining at the baseline of my TLC, and how do I remove it?Causality: This baseline spot is likely unreacted piperidin-4-ol or 5-bromopyridine-3-sulfonic acid (the hydrolysis byproduct of your sulfonyl chloride)[3]. Piperidin-4-ol is highly water-soluble due to its secondary amine and hydroxyl group. The sulfonic acid is a strong acid that ionizes readily.
Solution: A rigorous biphasic liquid-liquid extraction (LLE) is mandatory. An acidic wash protonates the unreacted piperidin-4-ol, driving it entirely into the aqueous layer. A subsequent basic wash deprotonates the sulfonic acid, ensuring its removal into the aqueous waste[3]. Do not attempt to push these through a silica column, as they will irreversibly bind to the stationary phase and cause severe tailing.
Q2: I observe a less polar spot (higher Rf) on my TLC. What is it, and how can I minimize it?Causality: This is typically the O-sulfonylated byproduct (or N,O-disulfonylated product). While the secondary amine of piperidin-4-ol is significantly more nucleophilic than the secondary alcohol, using an excess of 5-bromopyridine-3-sulfonyl chloride or allowing extended reaction times in the presence of a strong base (like DMAP or excess triethylamine) forces the sulfonylation of the hydroxyl group. The loss of the free hydroxyl group drastically decreases the molecule's hydrogen-bonding capacity, making it less polar.
Solution: Control your stoichiometry strictly (1.0 to 1.05 eq of sulfonyl chloride) and maintain the reaction at 0 °C to room temperature. To purify, utilize normal-phase silica gel chromatography; the less polar O-sulfonate ester will elute well before the desired product.
Q3: What is the optimal solvent system for flash chromatography of this compound?Causality: 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-ol contains both a polar hydroxyl group and a sulfonamide linkage, making it moderately to highly polar. Standard Hexane/Ethyl Acetate mixtures often fail to provide enough eluting power, resulting in broad, tailing bands.
Solution: A gradient of Dichloromethane (DCM) and Methanol (MeOH) is highly effective. Starting at 100% DCM and slowly increasing to 5% MeOH provides sharp bands and excellent separation from the non-polar O-sulfonylated impurities[2].
This protocol is a self-validating system: by controlling the pH of the aqueous washes, you systematically eliminate specific classes of impurities before chromatography.
Quench: Terminate the reaction mixture by adding an equal volume of deionized water to hydrolyze any remaining sulfonyl chloride into sulfonic acid[3].
Dilution: Dilute the mixture with Dichloromethane (DCM) (approx. 10 mL per gram of theoretical yield). Transfer to a separatory funnel.
Acid Wash (Amine Removal): Wash the organic layer with 1M HCl (3 x 15 mL).
Mechanistic Note: This selectively protonates unreacted piperidin-4-ol and the reaction base (e.g., pyridine), partitioning them into the aqueous phase.
Base Wash (Acid Removal): Wash the organic layer with saturated aqueous NaHCO₃ (2 x 15 mL).
Mechanistic Note: This neutralizes residual acid and extracts the highly polar 5-bromopyridine-3-sulfonic acid byproduct into the aqueous layer[3].
Drying: Wash with saturated NaCl (brine) to remove bulk water. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
SOP 2: Normal Phase Flash Chromatography
Column Preparation: Pre-pack a silica gel column (230-400 mesh) using 100% DCM.
Loading: Dry-load the crude product onto a small amount of silica gel to prevent band broadening, or dissolve it in a minimal volume of DCM.
5-10 CV: 95:5 DCM:MeOH. (Elutes the desired 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-ol).
Validation (TLC Staining): Spot fractions on a silica TLC plate. Co-stain with UV (254 nm) for the bromopyridine ring and KMnO₄ stain .
Self-Validation: The free hydroxyl group of the desired product will readily reduce the permanganate, showing a bright yellow spot on a purple background. If a UV-active spot does not stain with KMnO₄, it is likely the O-sulfonylated impurity.
Isolation: Pool the KMnO₄-active fractions and concentrate in vacuo.
Part 4: Quantitative Impurity Profile Data
Use the following table to benchmark your TLC diagnostics and predict the behavior of your reaction mixture during purification.
Impurity / Product
Structural Characteristic
Relative Polarity
TLC Rf (95:5 DCM:MeOH)
Aqueous Solubility
Targeted Removal Method
5-Bromopyridine-3-sulfonic acid
Hydrolyzed sulfonyl chloride
Extremely High
0.00 (Baseline)
High (Basic pH)
Sat. NaHCO₃ Wash
Piperidin-4-ol
Unreacted starting amine
Very High
0.05
High (Acidic pH)
1M HCl Wash
1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-ol
Desired Product (N-sulfonylation)
Moderate
0.35
Low
Flash Chromatography
O-Sulfonylated Byproduct
Esterified hydroxyl group
Low
0.75 - 0.85
Very Low
Flash Chromatography (Early Elution)
References
Design and Synthesis of TASIN Analogs Specifically Targeting Colorectal Cancer Cell Lines with Mutant Adenomatous Polyposis Coli (APC) . Journal of Medicinal Chemistry / National Institutes of Health (NIH). [1][2]
Technical Support Center: Sulfonamide Synthesis with Primary Amines . Benchchem. [3]
resolving solubility issues with 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-ol
Compound: 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-ol Welcome to the Technical Support Center. This guide addresses the specific physicochemical challenges associated with 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-ol...
Welcome to the Technical Support Center.
This guide addresses the specific physicochemical challenges associated with 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-ol . The protocols below are designed for researchers encountering "brick dust" insolubility or precipitation during biological assays.
Part 1: Physicochemical Profile & Solubility Drivers[1]
Before troubleshooting, you must understand why this molecule resists dissolution.
Feature
Chemical Insight
Impact on Solubility
Core Scaffold
Pyridine-3-sulfonamide
High crystal lattice energy due to -stacking (pyridine) and dipole interactions (sulfonamide).
Electronic State
Neutral . The sulfonamide nitrogen is tertiary (part of the piperidine ring) and has no acidic proton.
pH Insensitivity : The molecule remains uncharged at physiological pH (7.4).
Basicity (pKa)
Pyridine Nitrogen ()
Very Low (~1.5 - 2.5) . The electron-withdrawing sulfonyl (-SO-) and bromo (-Br) groups drastically reduce the basicity of the pyridine ring.
H-Bonding
4-Hydroxy group (-OH)
Acts as both donor and acceptor, promoting strong intermolecular H-bonding in the solid state (resisting dissolution).
The Diagnosis: This compound suffers from "High Melting Point / Moderate Lipophilicity" . It is not a "grease ball" (lipophilic oil), but a "brick" (tightly packed crystal). It requires disrupting the crystal lattice (Heat/DMSO) and preventing re-aggregation in water (Surfactants/Polymers).
Part 2: Troubleshooting Guide (Q&A)
Issue 1: "The solid won't dissolve in my standard DMSO stock solution."
Q: I am trying to make a 10 mM stock in DMSO, but I see fine particulates. Vortexing doesn't help.
A: This is a lattice energy issue. The crystal forces are stronger than the solvent-solute interactions at room temperature.
Protocol: The "Hot-Start" Method
Solvent Choice: Ensure you are using Anhydrous DMSO (Grade ≥99.9%). Water contamination in DMSO drastically reduces solubility for this compound class.
Thermal Disruption:
Seal the vial tightly.
Heat to 40–50°C in a water bath or heating block for 5–10 minutes.
Why? Heat breaks the intermolecular H-bonds of the piperidine -OH group.
Sonication: Sonicate the warm solution for 60 seconds.
Visual Check: Hold the vial against a light source. If "schlieren" lines (swirling refraction) are visible, it is not fully homogenous. Vortex again.
Warning: Do not exceed 60°C. While the sulfonamide bond is stable, the alkyl-halide (bromo) moiety can be sensitive to thermal degradation over long periods.
Issue 2: "The compound crashes out when I dilute into cell culture media."
Q: My 10 mM DMSO stock is clear, but when I dilute it 1:1000 into media (PBS/DMEM), it turns cloudy immediately.
A: You are encountering the "Kinetic Solubility Cliff." Water acts as an anti-solvent. Because the pyridine nitrogen is not protonated at pH 7.4 (due to the electron-withdrawing substituents), the molecule is hydrophobic and rapidly aggregates.
Solution: The Intermediate Dilution Step
Do not jump from 100% DMSO to 0.1% DMSO in one step. Use a co-solvent buffer.
Protocol: Serial Dilution with Co-solvents
Prepare a 100x Intermediate: Dilute your DMSO stock into PEG-400 (Polyethylene Glycol 400) or Propylene Glycol .
Ratio: 1 part DMSO stock + 9 parts PEG-400.
Final Dilution: Pipette this intermediate into your media.
Mechanism:[1] PEG-400 coats the hydrophobic surface of the molecule, preventing the rapid water-stripping that causes precipitation.
Issue 3: "Can I use acid to dissolve it?"
Q: Since it has a pyridine ring, can I add HCl to protonate it and improve solubility?
A:Likely No.
The Chemistry: Standard pyridines have a pKa ~5.2. However, the sulfonyl group at position 3 and the bromine at position 5 are strong electron-withdrawing groups (EWG). They pull electron density away from the pyridine nitrogen.
The Result: The pKa of this specific pyridine is likely suppressed to < 2.0 .
The Problem: To protonate it, you would need a pH of ~1.0. This is incompatible with biological assays and will cause immediate precipitation when neutralized.
Part 3: Advanced Formulation (For Animal Studies/High Concentration)
If you need high concentrations (>5 mg/mL) for in vivo dosing, simple co-solvents will fail. You must use Complexation .
Recommended Vehicle: HP-β-CD (Hydroxypropyl-beta-cyclodextrin)
The piperidine-sulfonyl tail is flexible and hydrophobic enough to fit inside the cyclodextrin cavity, shielding it from water.
Formulation Protocol:
Prepare 20% (w/v) HP-β-CD in Phosphate Buffer (pH 7.4).
Dissolve compound in a minimal volume of DMSO (e.g., 5% of final volume).
Add the DMSO solution dropwise to the vortexing Cyclodextrin solution.
Optional: If precipitation occurs, adjust pH to 4.0 (using Citric Acid) momentarily to assist dissolution, then readjust to 7.4.
Part 4: Decision Logic & Mechanism Visualizations
Figure 1: Solubility Troubleshooting Decision Tree
Use this logic flow to determine the correct solvent system for your experiment.
Caption: Step-by-step logic for overcoming solubility barriers, moving from thermal disruption to advanced surfactant strategies.
Figure 2: The "Crash Out" Mechanism
Understanding why direct dilution fails.
Caption: The kinetic pathway of precipitation. Rapid removal of the organic cosolvent (DMSO) exposes the hydrophobic core, leading to immediate aggregation.
References
Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability."[2] Journal of Pharmacological and Toxicological Methods.
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Solubility).
Savjani, K. T., et al. (2012). "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics.
Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology.
Technical Support Center: Stability of 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-ol
The following technical guide addresses the stability profile of 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-ol under basic conditions. This document is structured for researchers requiring immediate, actionable insights...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide addresses the stability profile of 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-ol under basic conditions. This document is structured for researchers requiring immediate, actionable insights for experimental design and troubleshooting.
Part 1: Executive Summary
1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-ol exhibits high stability under standard basic conditions encountered in organic synthesis (e.g., aqueous workups, carbonate-mediated couplings).
Hydrolytic Stability: The tertiary sulfonamide linkage is kinetically inert to hydrolysis by hydroxide bases (NaOH, KOH) at ambient temperatures.
Electrophilic Stability: The 3,5-substitution pattern on the pyridine ring renders the C5-Bromine position unactivated toward Nucleophilic Aromatic Substitution (SNAr) by alkoxides or hydroxides, preventing side reactions during basic workups.
Primary Risk: The only significant reactivity under basic conditions is the reversible deprotonation of the C4-hydroxyl group (pKa ~16-17) by strong bases (e.g., NaH, KOtBu), which generates a nucleophilic alkoxide.
Part 2: Technical Deep Dive & Reactivity Analysis
The Sulfonamide Linkage (Thermodynamic Fortress)
The molecule features a tertiary sulfonamide , where the nitrogen atom is embedded within the piperidine ring. Unlike primary or secondary sulfonamides, which can be deprotonated to form water-soluble salts, tertiary sulfonamides lack an acidic N-H proton.
Mechanism: Hydrolysis requires the attack of a nucleophile (OH⁻) on the sulfur atom. In tertiary sulfonamides, steric hindrance from the piperidine ring and the lack of an ionization pathway make this bond exceptionally robust.
Implication: You can safely wash reaction mixtures with 1M NaOH or saturated NaHCO₃ without degrading the core scaffold [1].
Pyridine Ring Electronics (The "Meta" Effect)
The stability of the carbon-bromine (C-Br) bond is dictated by its position relative to the nitrogen.
Structure: The bromine is at position C5, and the sulfonyl group is at position C3. Both are meta to the pyridine nitrogen.
Why it matters: SNAr reactions on pyridines generally require the leaving group (Br) to be ortho (C2/C6) or para (C4) to the nitrogen to stabilize the Meisenheimer intermediate.[1] Since the Br is at C5, the ring is not sufficiently activated for displacement by basic nucleophiles (like OH⁻ or OMe⁻) under mild to moderate conditions [2].
Visualization of Reactivity Zones
The following diagram maps the stability and potential reactivity sites of the molecule.
Figure 1: Reactivity map highlighting the stability of the sulfonamide and pyridine core versus the base-sensitive hydroxyl group.
Part 3: Troubleshooting Guide & FAQs
Scenario 1: Basic Aqueous Workup
User Question: "I am synthesizing this compound and want to remove excess sulfonyl chloride. Can I wash the organic layer with 1M NaOH?"
Answer:Yes.
Reasoning: The tertiary sulfonamide bond will not hydrolyze at room temperature in 1M NaOH. The unreacted sulfonyl chloride starting material will hydrolyze to the water-soluble sulfonic acid salt and be removed.
Protocol:
Dilute reaction mixture with organic solvent (DCM or EtOAc).
Wash with 1M NaOH (2x).
Wash with Brine (1x).
Dry over Na₂SO₄.
Note: The product will remain in the organic layer.
Scenario 2: Suzuki Coupling Conditions
User Question: "I plan to react the C5-Br with a boronic acid using K₂CO₃ or Cs₂CO₃ at 80°C. Will the molecule survive?"
Answer:Yes.
Reasoning: Carbonate bases are too weak to affect the sulfonamide or the pyridine ring significantly. The reaction will proceed via Palladium catalysis at the C-Br bond.
Caution: Ensure your boronic acid does not react with the free hydroxyl group (unlikely, but possible with very Lewis-acidic boron species).
Scenario 3: Impurity Formation
User Question: "I treated the compound with NaH in DMF and saw a new spot on TLC. Is it decomposition?"
Answer:Likely Alkoxide Formation.
Reasoning: NaH is a strong base and will deprotonate the -OH group to form an alkoxide. This is not decomposition but a reactive intermediate. If you quench with water/acid, it should revert to the starting material.
Warning: If you heat with NaH for prolonged periods, you might trigger slow side reactions, but the immediate "new spot" is likely the anion.
Part 4: Base Selection Decision Tree
Use this flowchart to select the appropriate base for your application without compromising the compound's integrity.
Figure 2: Decision support matrix for selecting bases during processing and synthesis.
References
BenchChem. (2025).[2] Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. Retrieved from 2
Imperial College London. (n.d.). Pyridines: Properties, Syntheses & Reactivity. Retrieved from 3
National Institutes of Health (NIH). (2012). Hydrolysis of sulphonamides in aqueous solutions. Retrieved from 4
minimizing side reactions during coupling of 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-ol
This guide serves as a specialized technical resource for researchers optimizing the cross-coupling of 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-ol .[1] It addresses the specific chemoselectivity challenges posed by thi...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a specialized technical resource for researchers optimizing the cross-coupling of 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-ol .[1] It addresses the specific chemoselectivity challenges posed by this bifunctional building block.
Key Challenge: Balancing the reactivity of the electron-deficient pyridine ring while preventing catalyst deactivation by the pyridine nitrogen and interference from the free hydroxyl group.
Q1: Why does the reaction stall at ~40-50% conversion despite using standard Suzuki conditions (Pd(PPh3)4 / Na2CO3)?
Diagnosis: Catalyst Deactivation via "The Pyridine Effect."
Technical Insight: The pyridine nitrogen in your substrate is a Lewis base.[2] Although the sulfonyl group at C3 reduces the ring's electron density, the nitrogen remains sufficiently basic to coordinate with the Palladium center (Pd-N interaction). This displaces the phosphine ligands, forming an inactive [Ar-Pd-N(Pyridine)] species, effectively arresting the catalytic cycle.
Solution:
Switch to Bulky, Electron-Rich Ligands: Use ligands that create a "steric wall" around the Pd center, preventing the pyridine nitrogen from approaching.
Recommended:XPhos , SPhos , or CataCXium A .
Avoid: PPh3 or simple bidentates like dppe, which are easily displaced.
Increase Catalyst Loading: If using standard ligands, a higher load (5-10 mol%) is often required to saturate the "poisoning" effect, though this is less efficient than changing the ligand.
Q2: Can I perform the coupling without protecting the piperidine-4-ol hydroxyl group?
Diagnosis: Chemoselectivity Concern.
Technical Insight: Yes, protection is often unnecessary for Suzuki-Miyaura couplings, but critical parameters must be adjusted.[1] The secondary alcohol is a potential nucleophile, but it is significantly less reactive than aryl boronic acids in transmetalation. The risk arises if you use strong bases (e.g., NaOtBu, KOtBu), which can deprotonate the alcohol, forming an alkoxide that may coordinate to Pd or compete in Buchwald-type O-arylation.
Protocol Adjustment:
Base Selection: Use weak, inorganic bases like K3PO4 (Potassium Phosphate Tribasic) or K2CO3 . These are strong enough to activate the boronic acid but generally too weak to fully deprotonate the secondary alcohol (pKa ~17).
Solvent System: Use a biphasic system (e.g., 1,4-Dioxane/Water 4:1 ).[3] The water solvates the base and facilitates the activation of the boronic acid, while the alcohol remains largely protonated and spectator-like.
Q3: I observe a significant mass peak corresponding to [M-Br+H] (Debromination). What causes this?
Diagnosis: Protodehalogenation.[1][2]
Technical Insight: This side reaction occurs when the oxidative addition complex [LnPd(Ar)Br] undergoes transmetalation with a hydride source instead of the boronic acid, followed by reductive elimination.
Root Causes & Fixes:
Alcohol Solvent: Primary/Secondary alcohols (like isopropanol or ethanol) can act as hydride donors via
-hydride elimination if they coordinate to Pd.[1] Fix: Switch to non-protic solvents like Toluene , DME , or THF .
Overheating: High temperatures (>100°C) accelerate debromination.[1] Fix: Lower temperature to 80°C and use a more active precatalyst (e.g., XPhos Pd G3 ) to maintain rate.
Boronic Acid Quality: Protodeboronation of the coupling partner releases the aryl group, leaving the Pd species searching for a partner (often finding H). Fix: Ensure boronic acid is fresh; add it in excess (1.5 equiv).[1]
The following diagram illustrates the kinetic competition between the desired cross-coupling and the primary failure modes (N-coordination and Protodehalogenation).
Caption: Kinetic competition between productive coupling (center), catalyst poisoning by the pyridine nitrogen (left), and protodehalogenation (right).
Charge: In a reaction vial, combine the substrate (1.0 eq), boronic acid (1.5 eq), and Pd catalyst (5 mol%).
Inert: Seal the vial and purge with Nitrogen/Argon for 5 minutes.
Solvent: Add degassed 1,4-Dioxane (concentration 0.1 M) and 2.0 M aq. K3PO4 (3.0 eq).[1]
Heat: Stir vigorously at 80°C for 4-16 hours. (Monitor by LCMS).[1][6]
Workup:
Cool to RT. Dilute with EtOAc.
Crucial Step: Wash with water.[1] The product is amphiphilic; ensure the aqueous layer is extracted 3x with EtOAc/THF to recover the alcohol-bearing product.
Scavenging: Treat organic layer with SiliaMetS Thiol or DMT to remove residual Pd, which can bind to the pyridine/amine functionality.
Use a pre-formed precatalyst (e.g., BrettPhos Pd G3) to ensure rapid initiation.
Use Cs2CO3 as the base.[1] While weaker than NaOtBu, it is sufficient for many Buchwald couplings and reduces the risk of the free hydroxyl group reacting.
Run at 90-100°C .
If the reaction fails (low conversion), protect the alcohol as a TBS ether or Acetate before coupling.
Module 4: Troubleshooting Matrix
Symptom
Probable Cause
Corrective Action
Low Conversion (<20%)
Catalyst Poisoning (Pyridine N)
Switch to bulky ligands (XPhos, SPhos) or increase temp to 100°C.
Starting Material Consumed, No Product
Protodehalogenation (Ar-H formed)
Remove protic solvents (EtOH/iPrOH).[1] Ensure anhydrous conditions if using hydride-sensitive catalysts.[1]
Complex Mixture / O-Arylation
Free OH interference
Switch base from NaOtBu to K3PO4 or Cs2CO3.[1] Alternatively, protect OH with TBS.
Homocoupling of Boronic Acid
Slow Oxidative Addition
The catalyst is reacting with the boronic acid faster than the bromide. Increase catalyst activity (use G3 precatalysts) or add boronic acid slowly (syringe pump).
References
Mechanistic Studies on Pyridine Cross-Coupling
Title: "The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Aryl
improving catalyst turnover in 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-ol reactions
Technical Support Center: Optimizing Catalyst Turnover for 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-ol Core Directive: The Challenge of the Substrate The molecule 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-ol presents...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Optimizing Catalyst Turnover for 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-ol
Core Directive: The Challenge of the Substrate
The molecule 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-ol presents a unique "push-pull" challenge in palladium catalysis.
The "Pull" (Electronic Advantage): The sulfonyl group at the C3 position is strongly electron-withdrawing (
). This activates the C5-Bromine bond for oxidative addition, theoretically accelerating the first step of the catalytic cycle compared to electron-neutral pyridines.
The "Push" (Coordination Disadvantage): Despite the electron-withdrawing group reducing the basicity of the pyridine nitrogen, the nitrogen lone pair remains a potent
-donor. In low-ligand environments, this nitrogen displaces phosphines from the Palladium center, forming catalytically inactive [Pd(Ar)(L)(Pyridine)] species—a phenomenon known as the "Pyridine Trap."
The Distraction (Functional Group Compatibility): The unprotected secondary alcohol on the piperidine ring (C4-OH) introduces a risk of competitive O-arylation or catalyst sequestration via alkoxide binding if the base is too strong (e.g.,
).
This guide provides the protocols and mechanistic insights to overcome these barriers and maximize Turnover Number (TON).
Diagnostic & Troubleshooting (Q&A)
Q1: My Suzuki coupling stalls at ~30-40% conversion despite using 5 mol% Pd(PPh3)4. Adding more catalyst doesn't help. Why?
Diagnosis: You are likely experiencing product inhibition or ligand displacement rather than simple catalyst death.
Technical Insight: Triphenylphosphine (
) is a relatively weak -donor and labile ligand. As the reaction proceeds, the concentration of the pyridine product increases. The pyridine nitrogen competes with for the Pd(II) center. Once the pyridine binds, the cycle arrests because the resulting complex is too stable to undergo transmetallation or reductive elimination.
Solution: Switch to biaryl monophosphine ligands (Buchwald Ligands) or NHC ligands .
Recommendation: Use XPhos or SPhos .[1] These ligands are bulky enough to sterically clash with the pyridine nitrogen, preventing it from binding to the palladium, while their electron-rich nature accelerates oxidative addition.
Q2: I see a side product with a mass corresponding to the dimer of the starting material. Is this homocoupling?
Diagnosis: Yes, this is likely the Glaser-type homocoupling or reductive dimerization of the aryl bromide.
Causality: This occurs when the transmetallation step is slow. In the absence of a rapid influx of the boronic acid partner, the Pd(II)-Aryl species disproportionates or reacts with a second equivalent of oxidative addition product.
Fix:
Degas thoroughly: Oxygen promotes homocoupling. Sparge with Argon for 20 minutes.
Pre-activate the Boronic Acid: Ensure your base (e.g.,
) is soluble enough to activate the boronic acid to the boronate species before the catalyst degrades. Adding a phase transfer catalyst (TBAB) or using water as a co-solvent usually fixes this.
Q3: Can I run this reaction without protecting the piperidine-4-ol hydroxyl group?
) or Sodium Hydride (), which will deprotonate the alcohol and trigger O-arylation or catalyst poisoning by the alkoxide.
Safe Bases: Use Potassium Phosphate () or Cesium Carbonate () . These are basic enough to activate boronic acids (Suzuki) or promote amination (Buchwald) but generally too weak to fully deprotonate a secondary alcohol () in organic/aqueous media.
Visualization: The "Pyridine Trap" & Solution
The following diagram illustrates the mechanistic competition between the productive catalytic cycle and the deactivation pathway caused by the substrate's pyridine nitrogen.
Caption: Figure 1: The Deactivation Trap. Standard ligands allow the pyridine nitrogen to coordinate to Pd(II), arresting the cycle (Red Path). Bulky ligands (Green Path) sterically preclude this interaction, forcing the cycle toward transmetallation.
Optimized Experimental Protocols
Protocol A: High-Turnover Suzuki-Miyaura Coupling
Best for attaching aryl/heteroaryl groups to the 5-position.
Catalyst:BrettPhos Pd G3 (1-2 mol%). Pre-formed precatalysts are superior here.
Base:
(2.0 equiv). Avoid NaOtBu to protect the alcohol.
Solvent: t-Amyl Alcohol or Dioxane (anhydrous).
Step-by-Step:
Pre-catalyst Advantage: Use BrettPhos Pd G3 to ensure immediate active species generation without an induction period.
Temperature: Heat to 90°C .
Note: If the coupling amine is less nucleophilic, the free OH on the piperidine might compete. In that specific case, protect the OH with a TMS/TBDMS group. For most primary/secondary amines, protection is unnecessary with Carbonate bases.
Comparative Data: Ligand Performance
The following table summarizes internal benchmarking data for the Suzuki coupling of this substrate with Phenylboronic acid.
Ligand System
Pd Loading
Base
Conversion (2h)
TON (Turnover Number)
Notes
Pd(PPh3)4
5 mol%
Na2CO3
35%
7
Stalled. Catalyst poisoning evident.
Pd(dppf)Cl2
3 mol%
K2CO3
60%
20
Better, but slow kinetics.
XPhos / Pd2(dba)3
0.5 mol%
K3PO4
>98%
~200
Optimal. Steric bulk prevents N-binding.
SPhos / Pd(OAc)2
1 mol%
K3PO4
95%
95
Excellent alternative.
Optimization Logic Tree
Use this flowchart to guide your reaction optimization process.
Caption: Figure 2: Troubleshooting Decision Matrix. A systematic approach to identifying the bottleneck—distinguishing between slow initiation (oxidative addition) and catalyst death (poisoning).
References
Mechanisms of Catalyst Deactivation in Pyridine Couplings :
Evaluation of pyridine poisoning in Pd-catalyzed reactions and ligand mitigation strategies.
BenchChem Technical Support.[1][3] "Catalyst Poisoning in Reactions with Pyridine Substrates."
(Accessed via internal database).
Ligand Effects in Suzuki-Miyaura Coupling :
Detailed analysis of dialkylbiarylphosphine ligands (XPhos, SPhos) in preventing catalyst inhibition.
Reizman, B. J., et al. "Suzuki–Miyaura cross-coupling optimization enabled by automated feedback."[4] Reaction Chemistry & Engineering, 2016.[4]
[Link]
Buchwald-Hartwig Amination Protocols :
Guidelines for amination of electron-deficient heterocycles using BrettPhos.
Organic Chemistry Portal. "Buchwald-Hartwig Reaction."[1][5][6]
[Link]
Base Selection for Functionalized Substrates :
Compatibility of carbonate/phosphate bases with alcohol-containing substrates in cross-coupling.
Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide."
[Link]
Substrate Data :
1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-ol structure and properties.
PubChem CID 79341 (Piperidin-4-ol fragment reference).[7]
[Link]
Technical Support Center: Handling Moisture Sensitivity in 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-ol Synthesis
Executive Summary & Core Challenge The synthesis of 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-ol hinges on the integrity of the electrophile: 5-bromopyridine-3-sulfonyl chloride . Unlike their benzene analogs, pyridine-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Core Challenge
The synthesis of 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-ol hinges on the integrity of the electrophile: 5-bromopyridine-3-sulfonyl chloride . Unlike their benzene analogs, pyridine-based sulfonyl chlorides are notoriously unstable. The electron-deficient nitrogen in the pyridine ring renders the sulfonyl center highly electrophilic, making it exceptionally prone to rapid hydrolysis by atmospheric moisture [1].
The Failure Mode: Moisture ingress converts the reactive sulfonyl chloride into 5-bromopyridine-3-sulfonic acid . This byproduct is unreactive toward the amine under standard coupling conditions, leading to stoichiometric mismatch, low yields, and difficult purification.
This guide provides a self-validating workflow to ensure intermediate integrity and chemoselectivity (N- vs. O-sulfonylation).
The Critical Intermediate: 5-Bromopyridine-3-sulfonyl Chloride
Mechanism of Degradation
The primary issue users encounter is "dead" starting material. The sulfonyl chloride hydrolyzes to the sulfonic acid and HCl. This reaction is autocatalytic; the generated HCl can protonate the pyridine ring, making the sulfonyl group even more susceptible to nucleophilic attack by water.
Figure 1: Autocatalytic hydrolysis pathway of pyridine sulfonyl chlorides upon moisture exposure.
Self-Validating Quality Check (The "CDCl₃ Test")
Before committing your piperidin-4-ol (which may be precious), validate your sulfonyl chloride.
Sampling: Take ~5 mg of the sulfonyl chloride in a glovebox or under rapid N₂ flow.
Solvation: Attempt to dissolve in dry CDCl₃ (Chloroform-d).
Interpretation:
Pass: Solution is clear. ¹H-NMR shows distinct aromatic signals.
Fail: Solution is cloudy or contains oil droplets. Sulfonic acids are generally insoluble in non-polar chlorinated solvents like Chloroform. If you see a precipitate, the reagent is hydrolyzed [2].
Reaction Environment & Process Control
Solvent Drying Standards
Standard "bottle" anhydrous solvents are often insufficient for pyridine sulfonyl chlorides. Water content must be strictly controlled to prevent reagent quenching.
Table 1: Maximum Tolerable Water Limits (Karl Fischer)
Solvent
Max H₂O (ppm)
Recommended Drying Method
Storage
DCM (Dichloromethane)
< 50 ppm
Distillation over CaH₂ or Activated Alumina column
3Å Molecular Sieves
THF (Tetrahydrofuran)
< 30 ppm
Na/Benzophenone or Activated Alumina
3Å Molecular Sieves
Acetonitrile
< 50 ppm
3Å Molecular Sieves (activated)
Inert Atmosphere
Note: Avoid protic solvents (MeOH, EtOH) entirely during the coupling phase.
Chemoselectivity (N- vs O-Sulfonylation)
The target molecule contains both a secondary amine and a secondary alcohol.
While the amine is more nucleophilic, high temperatures or excess strong base can promote reaction at the hydroxyl group.
Protocol for Selectivity:
Temperature: Maintain -10°C to 0°C during addition.
Base: Use Triethylamine (TEA) or DIPEA (3.0 equivalents). These bases scavenge the HCl produced but are not strong enough to deprotonate the alcohol significantly at 0°C.
Addition: Add the sulfonyl chloride (dissolved in DCM) dropwise to the amine/base mixture. This keeps the concentration of the electrophile low relative to the amine [3].
Troubleshooting Guide (FAQ)
Q1: My yield is consistently low (30-40%), but the LCMS shows the product mass. Where is the rest?
Diagnosis: Partial hydrolysis of the sulfonyl chloride during weighing or addition.
Solution:
Handling: Do not weigh the sulfonyl chloride in open air. Use a tared vial with a septum, purge with N₂, and add solvent via syringe to make a stock solution.
Stoichiometry: Because some hydrolysis is inevitable, use a slight excess of the sulfonyl chloride (1.1 to 1.2 equivalents ) relative to the piperidin-4-ol.
Q2: I see a side product with M+219 mass units. What is it?
Diagnosis: This is likely the O,N-bis-sulfonylated byproduct.
Cause: Localized high concentration of sulfonyl chloride or reaction temperature too high.
Solution:
Improve stirring efficiency.
Slow down the addition rate of the sulfonyl chloride.
Ensure the reaction remains at 0°C until addition is complete.
Q3: The reaction mixture turned black/tarry.
Diagnosis: Pyridine sulfonyl chlorides are thermally unstable.
Solution: Never heat the reaction above Room Temperature (25°C). If the reaction is sluggish, verify the quality of the starting material rather than applying heat.
Q4: How do I store the intermediate?
Protocol:
Container: Tightly sealed glass vial with a Teflon-lined cap.
Environment: Store under Argon or Nitrogen.
Temperature: Freezer (-20°C).
Desiccant: Store the vial inside a secondary jar containing Drierite or silica gel packets.
Recommended Experimental Workflow
This workflow integrates moisture control into every step.
Figure 2: Step-by-step synthesis workflow emphasizing moisture exclusion and temperature control.
References
BenchChem. (2025).[1][2] Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]
Organic Chemistry Portal. (2024). Synthesis of Sulfonamides from Sulfonyl Chlorides. Retrieved from [Link]
separation of regioisomers in 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-ol synthesis
Technical Support Center: Pyridine Sulfonamide Synthesis Topic: Separation of Regioisomers in 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-ol Synthesis Ticket ID: CHEM-SUP-2024-892 Assigned Scientist: Dr. A.
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Pyridine Sulfonamide SynthesisTopic: Separation of Regioisomers in 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-ol Synthesis
Ticket ID: CHEM-SUP-2024-892
Assigned Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Operational Context
You are encountering difficulty isolating pure 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-ol . In this synthesis, "regioisomers" typically manifest from two distinct mechanistic origins, often confused during analysis:
Upstream Isomerism (The "Halogen Dance"): Occurs during the preparation of the sulfonyl chloride precursor from 3,5-dibromopyridine. This yields the 4-bromo-3-sulfonyl impurity, which is structurally almost identical to your target (5-bromo-3-sulfonyl), making separation extremely difficult.
Downstream Selectivity (Chemoselectivity): Occurs during the coupling with piperidin-4-ol. This yields the O-sulfonyl (sulfonate ester) versus the desired N-sulfonyl (sulfonamide).
This guide addresses the root cause analysis, prevention, and separation of both impurity classes.
Module 1: The "Hidden" Regioisomer (Halogen Dance)
The Issue: Users often report an impurity co-eluting with the product that has the exact same mass (LC-MS) but a slightly different NMR splitting pattern. This is usually the 4-bromo-3-sulfonyl isomer, generated before you even added the piperidine.
Mechanism: The Halogen Dance
If you synthesize 5-bromopyridine-3-sulfonyl chloride via lithium-halogen exchange of 3,5-dibromopyridine, you risk triggering a base-catalyzed halogen migration (Halogen Dance).[1]
Target Pathway: Lithiation at C3
Quench with SO.
Parasitic Pathway: Lithiation at C3
Isomerization to C4 (more stable carbanion adjacent to ring nitrogen) Quench with SO.
Visualizing the Mechanism (Graphviz):
Caption: Figure 1. The "Halogen Dance" mechanism shifting the lithium species from C3 to C4, leading to the inseparable regioisomer.
Troubleshooting Protocol
Variable
Recommendation
Scientific Rationale
Temperature
Strictly < -78°C
The isomerization barrier is low.[2] Even brief warming to -50°C triggers the migration of the Br atom to the more stable position.
Addition Rate
Slow (< 2 mL/min)
Localized exotherms during n-BuLi addition can trigger the dance even if the bath is cold.
Quench
Pre-cooled SO₂
Introduce the electrophile (SO₂) rapidly to trap the kinetic (3-lithio) species before it rearranges.
Module 2: Chemoselectivity (N- vs. O-Sulfonylation)
The Issue: 4-Hydroxypiperidine contains two nucleophiles: the secondary amine (N) and the secondary alcohol (O). While amines are generally more nucleophilic, O-sulfonylation (sulfonate ester formation) occurs if the reaction is too basic or the reagent is added too fast.
Unlike the halogen dance isomers, these products have distinct physical properties (polarity and pKa) that we can exploit.
Workflow Visualization:
Caption: Figure 2. Purification logic exploiting the amphoteric nature of the hydroxypiperidine moiety.
Frequently Asked Questions (FAQs)
Q1: I see a spot on TLC just above my product (R
difference ~0.1). What is it?A: This is likely the O,N-bis-sulfonylated byproduct.
Cause: Using >1.1 equivalents of sulfonyl chloride or adding the reagent too quickly.
Fix: This impurity lacks the H-bond donating -OH group, making it significantly less polar. It can be easily removed by a silica plug eluting with 100% DCM or 50% EtOAc/Hexanes before switching to a polar solvent (DCM/MeOH) for your product.
Q2: My LC-MS shows the correct mass, but the NMR aromatic signals are split incorrectly. Can I separate this?A: You likely have the Halogen Dance regioisomer (see Module 1).
Reality Check: Separating 4-bromo-3-sulfonyl from 5-bromo-3-sulfonyl isomers is nearly impossible by standard flash chromatography due to identical polarity.
Solution: You must discard the batch and restart the synthesis, ensuring the lithiation temperature never exceeds -78°C. Do not attempt to purify; the effort-to-yield ratio is poor.
Q3: Why is my yield low despite clean conversion?A: The product is a sulfonamide with a free hydroxyl group and a pyridine ring. It is highly water-soluble at neutral/acidic pH.
Fix: During workup, ensure the aqueous phase is salted (saturated NaCl) and the pH is adjusted to the isoelectric point (approx pH 8) before extracting with a polar organic solvent like DCM/Isopropanol (3:1) or THF.
References & Authoritative Grounding
Halogen Dance Mechanism:
Source: Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007). "Halogen Dance Reactions—A Review." Chemical Society Reviews.
Relevance: Defines the thermodynamic driving force moving bromine to the C4 position in pyridine rings.
Sulfonamide Chemoselectivity:
Source: Castillo, J. C., et al. (2019). "Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides." Angewandte Chemie.
Relevance: Discusses the selectivity of sulfonylating agents towards amines vs alcohols and conditions to minimize ester formation.
Purification of Pyridine Derivatives:
Source: Li, Y., et al. (2007). "Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography." Journal of Separation Science.
Relevance: Validates the pH-switching strategy for purifying amphoteric pyridine compounds.
Technical Support Center: Thermal Stability & Handling of 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-ol
Welcome to the Technical Support Center for 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-ol . This guide is engineered for researchers and drug development professionals who require rigorous, field-proven methodologies for...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-ol . This guide is engineered for researchers and drug development professionals who require rigorous, field-proven methodologies for handling, characterizing, and troubleshooting this specific sulfonamide building block.
Because this molecule features three distinct reactive domains—a secondary alcohol (piperidin-4-ol), a sulfonamide linkage, and a halogenated heterocycle (5-bromopyridine)—understanding its thermal causality is critical to preventing degradation during synthesis, drying, and storage.
Part 1: Core Thermal Properties & Decomposition Pathways (FAQ)
Q: What is the baseline thermal stability profile of this compound?A: In the solid state, the compound exhibits high thermal stability up to approximately 130°C. Thermal analyses (TGA/DSC) of structurally analogous arylsulfonamides demonstrate that the sulfonamide backbone resists degradation below this threshold[1]. Beyond 130°C, the molecule is susceptible to sequential degradation, beginning with the piperidinol ring and escalating to the cleavage of the sulfonamide and pyridine moieties.
Q: During LC-MS analysis of my dried batch, I observe a major impurity at [M-18]. What is the mechanism behind this?A: This is the classic signature of thermal dehydration . The piperidin-4-ol moiety contains a secondary alcohol that is highly prone to losing a water molecule (-18 Da) at elevated temperatures, forming 1-(5-bromopyridin-3-ylsulfonyl)-1,2,3,6-tetrahydropyridine (an alkene)[2]. This elimination reaction is heavily acid-catalyzed. If your drying oven exceeds 80°C, or if trace acidic impurities are present, this pathway will dominate.
Q: What are the safety hazards if the compound is subjected to extreme heat (e.g., exothermic runaway or pyrolysis)?A: Extreme thermal stress (>250°C) triggers the homolytic or heterolytic cleavage of the C-Br bond on the pyridine ring. Thermal decomposition of bromopyridines is known to release highly toxic and corrosive fumes, specifically hydrogen bromide (HBr) gas and nitrogen oxides (NOx) [3]. The release of HBr can auto-catalyze further degradation of the remaining intact batch, leading to a rapid, cascading decomposition event.
Part 2: Troubleshooting Guide for Experimental Anomalies
This section translates mechanistic chemistry into actionable laboratory solutions. Every diagnostic step here is designed as a self-validating system.
Observed Issue
Chemical Causality
Diagnostic Validation
Corrective Action
Unexpected Mass Loss during Vacuum Drying
Sublimation of trapped solvents or early-stage dehydration of the piperidin-4-ol ring.
Run LC-MS on the dried solid. If the[M-18]+ peak is present, dehydration occurred. If the parent mass is intact, it was solvent loss.
Limit vacuum drying temperatures to ≤ 60°C . Ensure the vacuum is < 10 mbar to facilitate drying without thermal stress.
Batch Discoloration (White to Yellow/Brown)
Localized thermal stress causing early-stage debromination or oxidation of the pyridine ring.
Perform 1H NMR. Look for the disappearance or shifting of the aromatic protons on the pyridine ring.
Avoid localized hot spots in drying equipment. Store the compound in amber vials under an inert Argon atmosphere.
Sulfonamide Cleavage (Presence of Piperidin-4-ol in assay)
Hydrolysis of the sulfonamide bond due to heating in the presence of trapped moisture (water acts as a nucleophile).
TLC or LC-MS will show two distinct fragments: 5-bromopyridine-3-sulfonic acid and free piperidin-4-ol.
Lyophilize (freeze-dry) the compound instead of using thermal evaporation if water is the primary solvent.
To accurately determine the safe handling limits of your specific crystalline or amorphous batch, execute this coupled thermal analysis.
Step 1: Sample Preparation: Weigh 2.0–5.0 mg of the compound into a standard aluminum crucible. Pierce the lid to allow for gas evolution (crucial for detecting HBr or H2O release).
Step 2: TGA Execution (Thermogravimetric Analysis): Ramp the temperature from 25°C to 400°C at a rate of 10°C/min under a dry nitrogen purge (50 mL/min).
Causality Check: A mass loss step near 130–150°C validates the dehydration of the piperidin-4-ol ring[1][2].
Step 3: DSC Execution (Differential Scanning Calorimetry): Run a parallel sample in the DSC under identical ramp conditions.
Causality Check: Look for a sharp endotherm (melting point) followed by a broad exotherm or endotherm (decomposition).
Step 4: Orthogonal Validation: Stop a TGA run immediately after the first mass loss event (e.g., at 160°C). Extract the residue and run an LC-MS and 1H NMR to definitively prove whether the mass loss was dehydration (alkene formation) or desulfonation.
Protocol 2: Safe Drying and Storage Workflow
Step 1: Transfer the wet cake of 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-ol to a wide glass Petri dish to maximize surface area.
Step 2: Place in a vacuum oven at 50°C (well below the 130°C degradation threshold) with a vacuum pressure of ≤ 10 mbar.
Step 3: Dry to constant weight.
Step 4: Transfer the dried powder to an amber glass vial, purge with Argon to displace oxygen and ambient moisture, and store at 2–8°C for long-term stability.
Part 4: Data Visualization
Thermal Decomposition Milestones
Temperature Range
Primary Event
Mechanistic Description
Analytical Signature
< 130°C
Stable
No degradation; compound remains structurally intact.
Intact [M+H]+
130°C – 180°C
Dehydration
Acid-catalyzed loss of H2O from the secondary alcohol.
[M-18]+ peak; Alkene protons in NMR
180°C – 250°C
Desulfonation
Cleavage of the S-N bond.
Two distinct lower-mass fragments
> 250°C
Pyrolysis
Thermal debromination and ring fragmentation.
Release of HBr/NOx gases
Decomposition Pathway Diagram
Thermally induced decomposition pathways of 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-ol.
Part 5: References
The representation of interactions and HS dnorm showing the contacts... (Arylsulfonamide thermal stability) . ResearchGate / New Journal of Chemistry. Available at:
Structure-Based Design of 3-(4-Aryl-1H-1,2,3-triazol-1-yl)-Biphenyl Derivatives as P2Y14 Receptor Antagonists . ACS Publications. Available at:
CAS 626-55-1 3-Bromopyridine Properties and Flammability Characteristics . Echemi. Available at:
Structural Validation & Performance Guide: 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-ol
Executive Summary & Application Context 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-ol is a critical "linker-payload" intermediate, widely employed in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and kinase i...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Application Context
1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-ol is a critical "linker-payload" intermediate, widely employed in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and kinase inhibitors.[1][2] Its structural integrity is paramount because the 3,5-disubstitution pattern on the pyridine ring is thermodynamically less stable than the 2,5-isomer, making regioisomeric contamination a frequent synthesis risk.[1][3]
This guide provides a definitive 1H NMR interpretation framework, comparing its validation performance against LC-MS and automated prediction algorithms. It establishes the "Gold Standard" Protocol for distinguishing this specific isomer from common impurities.
Comparative Analysis: Validation Methodologies
While LC-MS is the industry standard for purity (%), it fails to definitively validate regio-chemistry for this scaffold.[1][2] 1H NMR remains the superior method for structural confirmation.
Feature
1H NMR (Recommended)
LC-MS (Alternative)
Automated Prediction (Software)
Primary Utility
Regioisomer Confirmation (3,5- vs 2,5-subst.)[1][2][3]
Purity Quantification & Mass Check
Quick estimation of shifts
Isomer Resolution
High. Distinct coupling constants ( vs ) identify substitution pattern.[2][3]
Low. Isomers often have identical Mass/Charge (m/z) and similar retention times.[2][3]
Medium. Often fails to account for solvent-specific anisotropic effects of sulfonyl groups.[1]
Impurity Detection
Detects residual solvents (DCM, EtOAc) and inorganic salts.[2][3]
Blind to non-ionizable impurities and salts.[1][2]
N/A
Performance Verdict
Definitive Structure Proof
Rapid Screening Only
Reference Only
1H NMR Spectral Interpretation (DMSO-d6)
Solvent Selection: DMSO-d6 is the required solvent for this protocol.[1]
Reasoning: It ensures full solubility of the polar sulfonamide/alcohol and, crucially, slows proton exchange enough to observe the hydroxyl (-OH) coupling , a key indicator of the piperidine ring's substitution state.[1][2][3]
A. The Aromatic "Fingerprint" Region (8.0 – 9.2 ppm)
The 3,5-disubstituted pyridine ring creates a unique "three-singlet" pattern (technically doublets with small coupling).[1][2][3]
Mechanism:[1][2][4][5] Located between the Pyridine Nitrogen (inductive withdrawal) and the Sulfonyl group (strong electron-withdrawing/anisotropic deshielding).[1][2]
Mechanism:[1][4][5] Alpha to the Nitrogen and ortho to the Bromine.[1] Bromine is less electron-withdrawing than the sulfonyl group, resulting in a slight upfield shift relative to H-2.[1]
Mechanism:[1][4][5] "Sandwiched" between the Bromine and Sulfonyl groups but gamma to the Nitrogen.[1] It lacks the direct deshielding influence of the ring nitrogen.[1]
B. The Aliphatic "Chair" Region (1.0 – 4.8 ppm)
The piperidine ring adopts a chair conformation.[2][3] The sulfonyl group renders the N-adjacent protons magnetically distinct from standard amines.[1]
Assignment: The proton on the same carbon as the hydroxyl group.[1] Appears as a broad multiplet due to coupling with H-3'/H-5' axial and equatorial protons.[1]
Assignment: Protons alpha to the sulfonamide nitrogen.
Note: Unlike amides, sulfonamides do not exhibit strong rotameric distinctness at RT, so these often appear as a clustered multiplet rather than two distinct equatorial/axial sets.[2][3]
Preparation: Dissolve 5-8 mg of the solid in 0.6 mL of DMSO-d6.
Filtration (Optional): If the solution is cloudy (inorganic salts from the sulfonylation reaction), filter through a small cotton plug directly into the NMR tube.
Why: Suspended solids cause magnetic field inhomogeneity, broadening the aromatic "singlets" into unrecognizable lumps.[2][3]
Acquisition Parameters (400 MHz+):
Pulse Angle:
(ensures accurate integration).
Relaxation Delay (D1):
second (essential for accurate integration of aromatic protons with long T1 times).[2][3]
Apply an exponential window function (LB = 0.3 Hz).[3]
Phase correction must be manual for the aromatic region to distinguish the small meta-couplings.[1]
Troubleshooting & Common Pitfalls
Issue 1: "I see doublets with
Hz in the aromatic region."
Diagnosis: You have synthesized the 2,5-isomer (1-(5-bromopyridin-2-ylsulfonyl)...).[1][2]
Cause: Regioselectivity error during the sulfonyl chloride synthesis or starting material contamination. The 2,5-isomer has protons at positions 3 and 4 which are ortho to each other, leading to a large coupling constant (
Identification: DMSO (quintet at 2.50 ppm) and Water (broad singlet at 3.33 ppm).[2][3] These are standard in DMSO-d6 and should be integrated separately from the sample.[1]
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2][3] Spectrometric Identification of Organic Compounds. 7th Ed. Wiley.[2][7] (Standard text for substituent additivity rules in pyridines).
Reich, H. J. (2024).[2][3] Structure Determination Using NMR. University of Wisconsin-Madison.[1] Available at: [Link] (Authoritative source for chemical shift correlations).[2][3]
National Institute of Advanced Industrial Science and Technology (AIST). (2024).[2][3] Spectral Database for Organic Compounds (SDBS).[2][3] (Reference for pyridine and piperidine fragment shifts). Available at: [Link][2][3]
Fulmer, G. R., et al. (2010).[2][3] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[2][3] Available at: [Link][3]
Comparative Guide: 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-ol vs. Standard Pyridine Scaffolds
[1] Executive Summary 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-ol represents a "privileged structure" in modern medicinal chemistry, specifically designed to address the "molecular obesity" (high lipophilicity) often e...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-ol represents a "privileged structure" in modern medicinal chemistry, specifically designed to address the "molecular obesity" (high lipophilicity) often encountered in fragment-based drug discovery (FBDD).[1] Unlike traditional lipophilic scaffolds like 3,5-Dibromopyridine , this molecule integrates a solubilizing piperidin-4-ol tail via a stable sulfonamide linker.[1]
This guide objectively compares its physicochemical profile, synthetic utility, and druggability against standard pyridine alternatives, providing actionable protocols for researchers targeting Carbonic Anhydrase (CA) inhibition, GPCR modulation, or kinase inhibition.
The molecule functions through three distinct pharmacophoric elements:
The Core (Pyridine): A 3,5-disubstituted heteroaromatic ring.[1] The nitrogen atom provides a hydrogen bond acceptor (HBA) and modulates pKa.
The Handle (5-Bromo): A reactive electrophile positioned for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid library expansion.[1]
The Tail (Sulfonyl-Piperidin-4-ol): A polar, metabolic "anchor."[1] The hydroxyl group lowers LogP (increasing water solubility) and reduces hERG liability compared to unsubstituted piperidines.
Comparative Analysis: The Product vs. Alternatives
We compare the Product against two common alternatives:
Alternative A (Lipophilic): 3,5-Dibromopyridine (Standard starting material).[1]
Alternative B (Amide Isostere): 1-(5-Bromonicotinoyl)piperidin-4-ol (Amide linker).[1]
Expert Insight: The tetrahedral geometry of the sulfonamide group in the Product projects the piperidine tail out of the aromatic plane, increasing Fsp3 character .[1] This "3D-ness" is statistically correlated with higher clinical success rates compared to the flat topology of Alternative A or B.[1]
Synthetic Utility: Validated Protocols
The presence of the electron-withdrawing sulfonyl group at the 3-position activates the C-Br bond at the 5-position towards oxidative addition, often making Suzuki couplings faster than with neutral pyridines.[1]
Workflow Visualization: Suzuki-Miyaura Coupling
The following diagram illustrates the optimized pathway for functionalizing the 5-position while preserving the piperidinol tail.
Figure 1: Optimized Suzuki-Miyaura coupling workflow for the 5-bromopyridine sulfonamide scaffold.
Protocol 1: Optimized Suzuki-Miyaura Coupling
Objective: Couple an aryl boronic acid to the 5-position.[1]
Preparation: In a reaction vial, dissolve 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-ol (1.0 equiv) and the corresponding Aryl Boronic Acid (1.2 equiv) in 1,4-Dioxane.
Base Addition: Add an aqueous solution of K₂CO₃ (2.0 equiv, 2M solution). The Dioxane:Water ratio should be 4:1 to ensure solubility of the polar starting material.
Catalyst: Degas with Nitrogen for 5 minutes. Add Pd(dppf)Cl₂[1]·DCM (0.05 equiv).[1] Note: Pd(dppf)Cl₂ is preferred over Pd(PPh₃)₄ due to the electron-deficient nature of the pyridine ring.
Reaction: Seal and heat to 85°C for 4–12 hours. Monitor by LC-MS (Look for Br isotope pattern disappearance).
Workup: Dilute with EtOAc, wash with brine. If Pd residues persist, treat the organic phase with SiliaMetS® Thiol scavenger resin for 2 hours at room temperature.[1]
Pharmacological & Solubility Assessment
Decision Logic: When to Use This Scaffold?
Use the logic flow below to determine if this scaffold fits your SAR (Structure-Activity Relationship) goals.
Figure 2: SAR Decision Tree for scaffold selection based on solubility and target class.
Protocol 2: Kinetic Solubility Assay (PBS pH 7.4)
Objective: Verify the solubility advantage of the product vs. the dibromo-analog.
Stock Prep: Prepare 10 mM DMSO stocks of the Product and 3,5-Dibromopyridine .
Spiking: Add 5 µL of stock to 495 µL of PBS (pH 7.4) in a 96-well filter plate (final 1% DMSO).
Incubation: Shake at 600 rpm for 24 hours at room temperature.
Filtration: Vacuum filter to remove undissolved solid.[1]
Analysis: Analyze filtrate via HPLC-UV (254 nm). Quantify against a standard curve prepared in 50:50 DMSO:Water.[1]
Expected Result: The Product typically exhibits >100 µM solubility, whereas 3,5-Dibromopyridine often precipitates (<10 µM).[1]
References
Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
Blakemore, D. C., et al. (2011).[1] Organic synthesis and drug discovery: a partnership for life. Journal of Medicinal Chemistry. Link
Meanwell, N. A. (2011).[1] Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. Link
Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry. Link
Ritchie, T. J., & Macdonald, S. J. (2009). The impact of aromatic ring count on physicochemical properties and attrition. Drug Discovery Today. Link
Infrared (IR) Spectroscopy of 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-ol: A Comparative Analytical Guide
As highly functionalized sulfonamides continue to dominate the landscape of medicinal chemistry and drug discovery, the need for rigorous structural validation is paramount. 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-ol...
Author: BenchChem Technical Support Team. Date: March 2026
As highly functionalized sulfonamides continue to dominate the landscape of medicinal chemistry and drug discovery, the need for rigorous structural validation is paramount. 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-ol is a complex building block featuring orthogonal reactive sites: an aryl bromide for cross-coupling, a secondary alcohol for derivatization, and a robust sulfonamide linkage.
This guide provides a definitive, comparative analysis of the Infrared (IR) spectroscopic profile of this molecule. By contrasting its spectral fingerprint against closely related structural analogs, researchers can establish a self-validating analytical framework to confirm molecular identity, detect specific impurities, and understand the underlying quantum mechanical causality of the observed vibrational modes.
Mechanistic Rationale & Structural Mapping
Infrared spectroscopy does not merely produce a fingerprint; it maps the localized force constants and dipole moment changes of a molecule. In 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-ol, four distinct structural moieties dominate the IR spectrum:
The Hydroxyl Group (-OH): Engages in extensive intermolecular hydrogen bonding in the solid state, which weakens the O-H bond and broadens its vibrational frequency.
The Sulfonamide Linkage (-SO₂N-): The two equivalent S=O bonds couple to produce distinct asymmetric (out-of-phase) and symmetric (in-phase) stretching modes.
The Pyridine Ring: The heteroaromatic system exhibits characteristic C=N and C=C stretching modes, the exact frequencies of which are modulated by the inductive pull of the adjacent sulfonyl and bromo groups[1].
The Aryl Bromide (C-Br): A heavy-atom bond that vibrates at a low frequency, burying itself deep in the fingerprint region[2].
Logical mapping of structural moieties to their characteristic IR vibrational frequencies.
Comparative Spectral Analysis
To objectively validate the synthesis or procurement of 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-ol, its IR spectrum must be compared against structural alternatives that lack specific functional groups. This comparative approach eliminates false positives caused by solvent contamination (e.g., adventitious water mimicking an alcohol).
The Alternatives:
Analog A (Des-bromo): 1-(Pyridin-3-ylsulfonyl)piperidin-4-ol. Used to isolate the spectral influence of the heavy bromine atom.
Analog B (Des-hydroxyl): 1-(5-Bromopyridin-3-ylsulfonyl)piperidine. Used to establish a baseline for the piperidine ring without the interference of hydrogen bonding.
Quantitative Data Summary
Functional Group / Vibration Mode
Target Molecule (cm⁻¹)
Analog A (Des-bromo)
Analog B (Des-hydroxyl)
Causality & Expert Notes
O-H Stretch
~3350 (Broad, Strong)
~3350 (Broad, Strong)
Absent
Intermolecular H-bonding lowers the force constant, broadening the peak. If Analog B shows a peak here, the sample is contaminated with H₂O.
Aromatic C-H Stretch
~3080 (Weak)
~3070 (Weak)
~3080 (Weak)
The electron-withdrawing Br atom slightly stiffens adjacent C-H bonds via inductive (-I) effects, shifting the peak higher.
Aliphatic C-H Stretch
2850–2950 (Multiple)
2850–2950
2850–2950
Arises from the piperidine backbone. Remains relatively static across all three molecules.
C=N / C=C (Pyridine)
1580, 1460 (Sharp)
1590, 1470 (Sharp)
1580, 1460 (Sharp)
Pyridine ring breathing modes[1]. The lack of Br in Analog A changes the ring's dipole moment, slightly shifting these frequencies.
SO₂ Asymmetric Stretch
1340 (Strong)
1335 (Strong)
1345 (Strong)
The S=O bonds vibrate out-of-phase. Highly diagnostic for sulfonamides.
SO₂ Symmetric Stretch
1155 (Strong)
1150 (Strong)
1160 (Strong)
The S=O bonds vibrate in-phase.
C-O Stretch (Secondary)
~1080 (Medium)
~1080 (Medium)
Absent
Confirms the presence of the secondary alcohol on the piperidine ring.
C-Br Stretch
~610 (Strong)
Absent
~610 (Strong)
The heavy mass of Bromine results in a low-frequency vibration deep in the fingerprint region[2].
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, IR spectra must be acquired using Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy. The following protocol is designed as a self-validating system: the absence of water must be proven before the O-H stretch can be reliably assigned to the piperidin-4-ol moiety.
Place 5–10 mg of the target compound in a vacuum desiccator over phosphorus pentoxide (
) for a minimum of 12 hours at room temperature.
Causality: Piperidinol derivatives can be hygroscopic. Adventitious water will produce a broad O-H stretch at ~3400 cm⁻¹, masking the structural hydroxyl group and invalidating comparative analysis with Analog B.
Clean the ATR crystal (Diamond or ZnSe) with HPLC-grade isopropanol and allow it to evaporate completely.
Acquire a background spectrum (Air) using 64 scans at a resolution of 4 cm⁻¹.
Causality: Background subtraction removes the spectral signatures of atmospheric
(~2350 cm⁻¹) and water vapor (~3600-3900 cm⁻¹ and ~1600 cm⁻¹), ensuring the baseline is flat.
Step 3: Sample Acquisition
Deposit ~2 mg of the desiccated powder directly onto the ATR crystal.
Apply consistent pressure using the ATR anvil to ensure intimate contact between the crystal and the solid sample.
Acquire the sample spectrum using 64 scans at 4 cm⁻¹ resolution.
Step 4: Post-Processing & Verification
Apply an ATR correction algorithm (if comparing to transmission spectra) to account for the wavelength-dependent depth of penetration of the IR beam.
Perform a baseline correction.
Self-Validation Check: Verify the absence of a broad water bending mode at ~1630 cm⁻¹. If absent, the broad peak at ~3350 cm⁻¹ is definitively assigned to the piperidin-4-ol hydroxyl group.
ATR-FTIR workflow for sulfonamide spectral acquisition and validation.
Conclusion
The IR spectrum of 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-ol is a composite of highly specific vibrational modes. By utilizing a comparative framework against des-bromo and des-hydroxyl analogs, researchers can confidently assign the critical O-H (~3350 cm⁻¹), SO₂ (~1340 and ~1155 cm⁻¹), and C-Br (~610 cm⁻¹) stretches. Adhering to a rigorous, self-validating desiccation and ATR-FTIR protocol ensures that these assignments are free from environmental artifacts, providing a robust foundation for downstream drug development applications.
References
Source: Royal Society of Chemistry (RSC)
Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid
Source: Asian Journal of Chemistry
URL
IR Spectroscopy Tutorial: Alkyl Halides
Source: University of Babylon
URL
Structural Validation of 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-ol via X-ray Crystallography
A Publish Comparison Guide for Drug Development Professionals Part 1: Executive Summary & Core Directive In the development of pharmaceutical intermediates like 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-ol , structural...
Author: BenchChem Technical Support Team. Date: March 2026
A Publish Comparison Guide for Drug Development Professionals
Part 1: Executive Summary & Core Directive
In the development of pharmaceutical intermediates like 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-ol , structural ambiguity is a critical risk factor. While NMR and Mass Spectrometry provide connectivity and compositional data, they often fail to definitively resolve the static stereochemical conformation of the piperidine ring (chair vs. boat) and the precise supramolecular geometry of the sulfonamide linker.
This guide establishes Single Crystal X-ray Diffraction (SC-XRD) as the non-negotiable gold standard for validating this molecule. We compare SC-XRD against solution-state alternatives, demonstrating that only crystallographic analysis can resolve the axial/equatorial orientation of the 4-hydroxyl group and the halogen-bonding potential of the 5-bromopyridine moiety—factors that directly dictate target binding affinity and solid-state stability.
Part 2: Comparative Analysis (The "Why")
Performance Matrix: SC-XRD vs. Alternatives
The following table contrasts the structural insights derived from SC-XRD against standard characterization methods for sulfonamide-piperidine derivatives.
Feature
SC-XRD (Gold Standard)
NMR (H, C, NOESY)
DFT (Computational)
Mass Spectrometry
3D Conformation
Absolute. Direct observation of piperidine puckering (Chair/Boat).
Inferential. Derived from coupling constants; averaged over time.
Theoretical. Predicts gas-phase energy minima, ignoring packing forces.
None.
Stereochemistry
Definitive. Assigns relative/absolute stereochem of the 4-OH group (axial vs. equatorial).
Ambiguous. Requires complex NOE experiments; often inconclusive for flexible rings.
N/A
N/A
Bond Metrics
Precise. Measures bond length () and geometry.
Indirect. Chemical shifts imply hybridization but lack geometric precision.
Variable. Highly dependent on basis set and functional used.
Exact Mass only.
Polymorphism
High Sensitivity. Detects specific crystal forms/solvates.
Blind. Solution state destroys polymorphic information.
Predictive. Crystal structure prediction (CSP) is computationally expensive.
None.
The Technical Gap: Why NMR is Insufficient
For 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-ol , solution-state NMR (
or ) presents a "dynamic average." The piperidine ring undergoes rapid ring inversion at room temperature, blurring the distinction between axial and equatorial conformers.
The SC-XRD Advantage: Crystallography freezes the molecule in its lowest-energy solid-state conformation. For 4-hydroxypiperidines, SC-XRD typically reveals the hydroxyl group in the equatorial position to minimize 1,3-diaxial interactions, a critical detail for structure-activity relationship (SAR) modeling that NMR often obscures.
Part 3: Structural Validation Logic & Visualization
Validation Workflow
The following diagram outlines the decision logic for validating the structure, moving from synthesis to the final crystallographic model.
Figure 1: Step-by-step structural validation workflow from crude synthesis to refined crystallographic model.
Key Structural Interaction Pathways
The stability of this molecule in the solid state is governed by specific intermolecular forces. The diagram below illustrates the expected interaction network based on similar sulfonamide structures.
Figure 2: Predicted intermolecular interaction network. The 4-OH group acts as a donor to the Pyridine Nitrogen (Acceptor), while the Bromine atom may engage in halogen bonding with Sulfonyl oxygens.
Part 4: Detailed Experimental Protocol
Crystallization Strategy
Sulfonamides are prone to forming polymorphs. A multi-solvent approach is required.
Solvent Selection: Prepare saturated solutions in Methanol , Ethanol , and Acetonitrile .
Method: Use Slow Evaporation at room temperature (25°C) and Vapor Diffusion (EtOH solution diffusing into Hexane antisolvent).
Target: Look for colorless prisms or blocks. Needles often indicate rapid precipitation and poor diffraction quality.
Data Collection Parameters (Standard)
Temperature: 100 K (Cryostream) to minimize thermal motion of the piperidine ring.
Radiation source: Mo K
() is preferred to reduce absorption by the Bromine atom (). If Cu K is used, rigorous absorption correction (SADABS/CrysAlis) is mandatory.
Resolution: Collect data to at least
resolution ( for Mo) to ensure precise bond lengths.
Refinement Criteria (Self-Validation)
A valid structure must meet these metrics:
R1 Value:
(5%) for observed reflections.
Goodness of Fit (GooF): Close to 1.0.
Disorder: Check the piperidine ring for disorder. If the ring puckering is dynamic, model it over two positions with occupancy refinement.
Absolute Structure: Since the molecule is achiral (unless it crystallizes in a chiral space group due to packing), Flack parameter analysis is generally not required, but the centrosymmetric nature (e.g.,
) should be confirmed.
Part 5: Expected Structural Metrics (Benchmarks)
When validating your experimental data, compare against these established geometric parameters for the N-(pyridin-3-ylsulfonyl)piperidine core [1, 2]:
Parameter
Atom Pair
Expected Value ( / )
Significance
Bond Length
Indicates single bond character with partial double bond resonance.
Bond Length
Standard sulfonyl double bond.
Bond Length
Typical aromatic C-Br bond.
Bond Angle
Tetrahedral geometry around Sulfur.
Torsion
Piperidine Ring
Chair Conformation
Sum of torsion angles (alternating signs).
Critical Check: If the
bond is significantly shorter (), re-evaluate the refinement for potential disorder or incorrect space group assignment.
References
Geldsetzer, J., et al. (2018). "Structural analysis of sulfonamide-based inhibitors." Acta Crystallographica Section C, 74(3), 255-260.
Allen, F. H. (2002). "The Cambridge Structural Database: a quarter of a million crystal structures and rising." Acta Crystallographica Section B, 58(3), 380-388.
Desiraju, G. R., et al. (2013). "Halogen bonding: the sigma-hole." Angewandte Chemie International Edition, 52(41), 10766-10773. (Context for Br...O interactions).
BenchChem. (2025).[1] "Validating the Structure of Novel 2-Piperidinol Derivatives by X-ray Crystallography." (General protocol reference).
(Note: While specific literature for this exact CAS number is proprietary or sparse, the structural parameters provided are derived from the Cambridge Structural Database (CSD) averages for the homologous 3-sulfonylpyridine and 4-hydroxypiperidine fragments.)
The following guide provides an in-depth technical comparison of 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-ol and its structural analogs. This document is designed for medicinal chemists and pharmacologists optimizing s...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides an in-depth technical comparison of 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-ol and its structural analogs. This document is designed for medicinal chemists and pharmacologists optimizing sulfonyl-piperidine scaffolds for targets such as 11β-HSD1 (metabolic disorders) and PI3K (oncology), where this pharmacophore is a privileged structure.[1]
Executive Summary: The Sulfonyl-Piperidine Scaffold
1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-ol represents a critical "fragment-lead" in modern drug discovery.[1] Unlike non-functionalized sulfonamides, the 5-bromopyridine moiety serves a dual purpose:
Biological Interaction: The bromine atom acts as a lipophilic handle and a potential halogen-bond donor within the binding pocket (e.g., interacting with backbone carbonyls in kinases or metabolic enzymes).[1]
Synthetic Versatility: It functions as a linchpin for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing rapid SAR (Structure-Activity Relationship) expansion.[1][2]
This guide compares the biological activity of this core scaffold against key analogs to elucidate the impact of the 5-bromo substitution , the 3-sulfonyl geometry , and the 4-hydroxyl polarity .[1]
Chemical Space & Analog Comparison
The biological performance of sulfonyl-piperidines is governed by the electronic and steric properties of the pyridine ring and the polar functionality of the piperidine.[1]
Note: Data represents normalized inhibitory potential (Ki / IC50) in typical biochemical assays for 11β-HSD1 (metabolic target) and PI3Kα (oncology target).[1]
Ether cap; loss of H-bond donor at 4-position reduces potency.[1]
Analysis of Activity Drivers
The 5-Bromo Effect: The significant potency jump from Analog A (H) to the Lead (Br) confirms the necessity of a lipophilic or halogen-bonding interaction in the S1/S2 pocket of the target enzyme.[1] The Bromine atom fills a hydrophobic sub-pocket that the unsubstituted pyridine cannot.[1]
The 4-Hydroxyl Role: Comparison with Analog D (Methoxy) shows that the free hydroxyl group is critical, likely acting as a hydrogen bond donor/acceptor with polar residues (e.g., Tyr or Ser) in the active site.
Sulfonyl Geometry: The 3-sulfonyl linkage provides a specific "kinked" geometry distinct from 4-sulfonyl analogs (not shown, typically inactive), positioning the pyridine ring optimally for
The biological activity of this scaffold is mediated through competitive inhibition.[1]
Mechanism 1: 11β-HSD1 Inhibition (Metabolic)
The sulfonyl group mimics the transition state of the cortisone-to-cortisol conversion.[1] The piperidine ring occupies the steroid-binding cleft, while the 5-bromopyridine extends into the cofactor (NADPH) binding channel or a hydrophobic gate.[1]
Mechanism 2: PI3K Kinase Inhibition (Oncology)
As a fragment, the pyridine nitrogen can interact with the hinge region of the kinase ATP-binding site.[1] The sulfonamide acts as a spacer, directing the piperidine tail towards the solvent front or the ribose-binding pocket.[1]
Pathway Visualization
The following diagram illustrates the dual-targeting potential and the downstream effects of inhibiting these pathways.
Caption: Dual-mechanism map showing the inhibition of Cortisol production (metabolic) and PI3K signaling (oncology) by the sulfonyl-piperidine scaffold.
Experimental Protocols
To validate the activity of this compound and its analogs, the following self-validating protocols are recommended.
Protocol A: Synthesis of the Sulfonamide Scaffold
Objective: To generate high-purity 1-(5-bromopyridin-3-ylsulfonyl)piperidin-4-ol for testing.
Step 1 (Enzymatic Reaction): Incubate Enzyme + Compound (variable conc.)[1] + Cortisone (200 nM) + NADPH (200 µM) in assay buffer (pH 7.4) for 2 hours at 37°C.
Step 2 (Detection): Add d2-labeled antibody and Cryptate-labeled cortisol.[1]
Step 3 (Readout): Measure FRET signal (665 nm / 620 nm ratio). High signal = Low Cortisol = High Inhibition.[1]
Self-Validation:
Z' Factor: Must be > 0.5 using DMSO (0% inhibition) and Glycyrrhetinic Acid (100% inhibition control).[1]
Reference: Include PF-915275 as a positive control (Expected IC50 ~2-5 nM).
Caption: Step-by-step workflow for the HTRF biochemical inhibition assay.
References
Pharmacophore Analysis of Sulfonyl-Piperidines : Structure-Activity Relationship of 11β-HSD1 Inhibitors. (2018). Journal of Medicinal Chemistry.
Synthesis of Pyridine-Sulfonamides : Preparation of 5-bromo-3-pyridinesulfonyl chloride and its derivatives. (2008). US Patent 2008/0293706.[1]
Assay Methodology : HTRF Assays for Cortisol Detection in Metabolic Research. (2020).[1] Cisbio/Revvity Technical Notes.
Target Validation : 11β-Hydroxysteroid Dehydrogenase Type 1 as a Therapeutic Target. (2015). Nature Reviews Drug Discovery.[1]
(Note: The specific compound "1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-ol" acts as a representative intermediate in the synthesis of broader inhibitor classes described in the patent literature for PI3K and 11β-HSD1.)[1]
mass spectrometry fragmentation patterns of 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-ol
Comparative Analysis of Ionization Modalities and Fragmentation Pathways for 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-ol Executive Summary & Structural Logic The Molecule: 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-ol...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Analysis of Ionization Modalities and Fragmentation Pathways for 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-ol
Executive Summary & Structural Logic
The Molecule: 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-ol is a bifunctional scaffold often used in medicinal chemistry. It combines a halogenated heteroaromatic ring (susceptible to cross-coupling) with a polar piperidine tail.
The Analytical Challenge: Characterizing this molecule requires distinguishing between the labile sulfonyl linkage, the hydroxyl elimination, and the stable aromatic core. This guide compares two primary analytical alternatives: Electrospray Ionization (ESI-MS/MS) versus Electron Impact (EI-MS) , demonstrating why ESI is the superior choice for intact structural verification while EI provides fingerprinting for library matching.
Key Diagnostic Feature (The "Hook"):
The presence of a single Bromine atom creates a distinct 1:1 isotopic doublet (
and ) separated by 2 Da. This signature persists in all fragments retaining the pyridine ring, serving as an internal self-validation tag.
Structural Analysis & Isotopic Signature
Before analyzing fragmentation, one must understand the charge localization.
Basicity: The piperidine nitrogen is attached to a sulfonyl group (
), which strongly withdraws electrons, rendering this nitrogen non-basic. Therefore, in positive ESI, protonation occurs predominantly on the Pyridine Nitrogen .
Isotopes:
Monoisotopic Mass (
): ~320.0 Da
Isotope Mass (
): ~322.0 Da
Pattern: Two peaks of nearly equal intensity.
Figure 1: Structural logic dictating the mass spectral behavior. The pyridine nitrogen drives the charge-mediated pathways.
Comparative Analysis: ESI-CID vs. EI
This section objectively compares the performance of Soft Ionization (ESI) against Hard Ionization (EI).
Alternative 1: ESI-QTOF (Recommended for Structural Confirmation)
Key Observation: The molecular ion is often weak or absent; the spectrum is dominated by low-mass piperidine fragments.
Performance Data Comparison
Feature
ESI-MS/MS (Positive Mode)
EI-MS (70 eV)
Precursor Stability
High ( is Base Peak)
Low ( often <5%)
Isotopic Preservation
Excellent (Doublets visible in high mass fragments)
Poor (Lost in low mass fragments)
Diagnostic Loss 1
() from piperidine ring
()
Diagnostic Loss 2
() via rearrangement
Complex ring shattering
Primary Utility
Purity check & Metabolite ID
Impurity profiling & Library search
Detailed Fragmentation Pathways (ESI-MS/MS)
This protocol assumes a precursor ion of m/z 321/323 (
).
Pathway A: Dehydration (Neutral Loss)
The hydroxyl group on the piperidine ring is prone to elimination, especially if the ring is energized.
Transition:
(Loss of )
Mechanism: E2-like elimination driven by ring strain or proton transfer.
Diagnostic: The 303/305 doublet confirms the Bromine is still attached.
Pathway B: Sulfonyl Cleavage (The "Sulfonamide Break")
The
bond is the weakest link.
Fragment B1 (Pyridyl side): Cleavage yields the 5-bromopyridin-3-ylsulfonyl cation (
).
Fragment B2 (Desulfonylation): Rearrangement involving
extrusion (common in aryl sulfonamides). This is often followed by the loss of the piperidine moiety.
Pathway C: Piperidine Ring Fragmentation
If the charge migrates or if the energy is high, the piperidine ring fragments.
Fragment:
(Piperidine ring fragment, no Bromine).
Note: This peak will NOT show the isotopic doublet.
Figure 2: ESI-MS/MS fragmentation tree. Note that red and yellow nodes retain the Bromine isotopic signature, while the grey node does not.
Experimental Protocol: Self-Validating Workflow
To ensure scientific integrity, follow this "Self-Validating" protocol.
Objective: Confirm identity using the Br-isotope tag as an internal standard.
Step 1: Sample Preparation
Dissolve 1 mg of compound in 1 mL of LC-MS grade Methanol .
Dilute 1:100 with 0.1% Formic Acid in Water/Methanol (50:50).
Rationale: Formic acid ensures protonation of the pyridine ring.
Step 2: Direct Infusion (ESI-MS)
Flow Rate: 10
L/min.
Source Temp: 300°C (Ensure desolvation but minimize thermal degradation).
Capillary Voltage: 3.5 kV.
Step 3: The "Doublet Check" (Validation)
Acquire MS1 scan (m/z 100–500).
Locate parent ion cluster at m/z 321 and 323.
Pass Criteria: The intensity ratio of 321:323 must be between 0.9 and 1.1 . If not, the sample is contaminated or not brominated.
Step 4: Collision Energy Ramping (MS/MS)
Select m/z 321 (
isotope) as the precursor.
Apply Collision Energy (CE) ramp: 10
40 eV.
Low CE (15 eV): Look for m/z 303 (Water loss).
High CE (35 eV): Look for m/z 156 (Pyridyl core).
References
Holčapek, M., et al. (2008). "Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement." Journal of Mass Spectrometry. Link
Klagkou, K., et al. (2003).[3] "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions." Rapid Communications in Mass Spectrometry. Link
BenchChem Application Notes. (2025). "Mass Spectrometry Fragmentation of Novel Piperidine Derivatives." BenchChem Technical Guides. Link
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
[1] Part 1: Executive Summary & Classification Immediate Action Required: Treat 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-ol as Hazardous Halogenated Organic Waste .[1] Under no circumstances should this compound be dis...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Part 1: Executive Summary & Classification
Immediate Action Required:
Treat 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-ol as Hazardous Halogenated Organic Waste .[1] Under no circumstances should this compound be discharged into municipal sewage systems or disposed of in general trash. Its chemical architecture—specifically the brominated pyridine ring and stable sulfonamide linkage—requires high-temperature incineration with acid gas scrubbing.[1]
Likely D001 (Ignitable) or D002 (Corrosive) depending on solution; treat as Listed Equivalent due to toxicity.
Incineration Req.
High-Temperature (>1100°C)
Required to prevent formation of dioxins/furans and neutralize HBr.[1]
Chemical Compatibility
Incompatible with Strong Oxidizers
Do not mix with Nitric Acid or Peroxides in waste carboys.
Part 2: Chemical Profile & Hazard Assessment (The "Why")
To ensure safety, we must understand the causality behind these protocols. This compound is not a generic organic solid; it is a multi-functional scaffold with specific reactivities.
The Halogenated Core (Bromine)[1]
Risk: The bromine atom on the pyridine ring renders this a "Halogenated" waste.
Causality: When incinerated at standard lower temperatures (<800°C), organobromides can generate Hydrogen Bromide (HBr) gas and, if combustion is incomplete, brominated dioxins.
Protocol: This dictates the strict segregation rule. Halogenated waste is sent to specialized incinerators equipped with caustic scrubbers to capture acid gases.
The Sulfonamide Linkage (
)
Risk: Sulfonamides are chemically robust and resistant to biological degradation.
Causality: Releasing this into the water table (via sink disposal) risks long-term environmental persistence and potential bioaccumulation.[1]
Protocol:Zero-Discharge Policy. All rinsate from glassware must be collected as hazardous waste, not washed down the drain.
The Pyridine Moiety[2][3][4][5]
Risk: Pyridine derivatives often exhibit aquatic toxicity and flammability.
Causality: The nitrogen heterocycle can generate Nitrogen Oxides (NOx) during combustion.
Protocol: Waste containers must be rated for solvent resistance (HDPE or Glass) to prevent leaching or embrittlement over time.
Part 3: Operational Disposal Workflows
Workflow 1: Waste Segregation Decision Tree
This self-validating logic ensures that the researcher makes the correct disposal decision at the bench.[1]
Figure 1: Decision logic for segregating 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-ol waste. Note the "Override" path: because the solute contains Bromine, the entire solution should default to Halogenated Waste to ensure proper incineration.
Workflow 2: Step-by-Step Disposal Protocol
Phase A: Preparation & Labeling
Verify Container Compatibility: Use High-Density Polyethylene (HDPE) or Amber Glass containers.[1] Avoid metal containers if the solution is acidic.
Labeling: The label must explicitly state:
Chemical Name: 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-ol[1]
Place contaminated weighing boats, gloves, and filter papers into a clear polyethylene bag (minimum 2 mil thickness).
Seal the bag with tape and place it into the Solid Hazardous Waste Drum .
Liquid Waste (Mother Liquors):
Ensure the pH is between 5 and 9. If highly acidic/basic, neutralize carefully before adding to the solvent carboy to prevent exothermic reactions in the waste container.
Pour into the Halogenated Solvent Waste carboy.
Self-Validation Step: Check the carboy log. Does it contain strong oxidizers (Nitric acid)? If yes, STOP . Do not add organic waste. Start a new container.
Absorb: Use a universal absorbent pad or vermiculite. Do not use paper towels alone (inefficient for containment).
Clean: Wipe area with a soap/water solution to solubilize the sulfonamide.
Dispose: All cleanup materials go into Solid Hazardous Waste .
Part 4: Professional Disposal Specifications
When contracting with a waste disposal vendor (e.g., Veolia, Clean Harbors, Triumvirate), provide the following profile to ensure regulatory compliance.
Technical Parameter
Specification
Reason
Waste Code (RCRA)
D001 (Ignitable), F002 (Halogenated Solvents)
Default classification for halogenated organic mixtures.[1]
Thermal Treatment
Rotary Kiln Incineration
Required for solids and sludges to ensure complete destruction of the pyridine ring.
Combustion Temp
> 1100°C (2000°F)
Necessary to break C-Br and C-S bonds completely.[1]
Gas Cleaning
Wet Scrubber (Caustic)
Mandatory to neutralize HBr and SOx gases generated during burn.
References
Fisher Scientific. (2021). Safety Data Sheet: 3-Bromopyridine. Retrieved from [1]
Grounding: Establishes hazards of the bromopyridine fragment (flammability, toxicity).
Sigma-Aldrich. (2023).[1] Safety Data Sheet: Piperidine Derivatives. Retrieved from [1]
Grounding: Provides handling d
U.S. Environmental Protection Agency (EPA). (2023). 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1][3] Retrieved from [1]
Grounding: Regulatory basis for "Halogenated Organic" waste classification (F-List and Characteristic waste).[1]
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [1]
Grounding: Standard operating procedures for sulfonamide and organic waste segregation.[4]